N-(4-Oxo-3(4H)-quinazolinyl)benzamide
説明
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特性
分子式 |
C15H11N3O2 |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
N-(4-oxoquinazolin-3-yl)benzamide |
InChI |
InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-18-10-16-13-9-5-4-8-12(13)15(18)20/h1-10H,(H,17,19) |
InChIキー |
BBJAKBBBVSRZLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
N-(4-Oxo-3(4H)-quinazolinyl)benzamide: Structural Dynamics, Synthesis, and Therapeutic Applications
Executive Summary
The quinazolin-4(3H)-one scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs and advanced clinical candidates[1][2]. Among its diverse derivatives, N-(4-Oxo-3(4H)-quinazolinyl)benzamide (also referred to as 3-benzamidoquinazolin-4(3H)-one) stands out due to its unique N-N linkage and the conformational rigidity imparted by the benzamide moiety. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic biological applications, designed for researchers and drug development professionals.
Structural and Pharmacophore Analysis
The architecture of N-(4-Oxo-3(4H)-quinazolinyl)benzamide is defined by a bicyclic quinazolinone core substituted at the N3 position with a benzamide group.
-
The N-N Bond: The direct bond between the quinazolinone N3 and the benzamide nitrogen restricts the rotational degrees of freedom. This conformational lock ensures that the phenyl ring of the benzamide group is projected into a specific vector, which is highly advantageous for occupying hydrophobic pockets in target enzymes (e.g., kinase hinge regions)[3].
-
Hydrogen Bonding Network: The amide linker (-NH-CO-) serves as a critical hydrogen bond donor (NH) and acceptor (C=O) pair. When combined with the N1 nitrogen and C4 carbonyl of the quinazolinone core, the molecule presents a multivalent interface for target protein engagement[4][5].
Physicochemical Properties & ADME Profile
To predict the pharmacokinetic viability of this scaffold, we summarize its core quantitative data. The structural parameters align perfectly with Lipinski’s Rule of Five, indicating excellent potential for oral bioavailability.
| Property | Value | Pharmacological Significance |
| Chemical Formula | C15H11N3O2 | Defines the molecular composition and mass. |
| Molecular Weight | 265.27 g/mol | < 500 Da; optimal for passive membrane diffusion. |
| Hydrogen Bond Donors | 1 | Amide NH provides critical H-bonding with target residues without overly increasing desolvation penalties. |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygens and quinazoline N1 act as H-bond acceptors. |
| Topological Polar Surface Area | ~74.0 Ų | < 90 Ų indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 2 | Low flexibility ensures a favorable entropic profile upon target binding. |
Synthetic Methodologies & Experimental Protocols
The synthesis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide requires a carefully controlled sequence to prevent ring-opening of the quinazolinone core and to manage the attenuated nucleophilicity of the intermediate[2][5].
Step-by-Step Experimental Workflow
The most reliable, self-validating protocol involves a three-step linear synthesis starting from anthranilic acid.
Step 1: Formation of the Benzoxazinone Intermediate
-
Suspend anthranilic acid (1.0 eq) in excess acetic anhydride (approx. 5.0 eq).
-
Reflux the mixture for 3 hours. Causality: Acetic anhydride acts as both the solvent and the acylating/dehydrating agent, driving the cyclization to 2-methyl-3,1-benzoxazin-4-one.
-
Remove excess acetic anhydride under reduced pressure and recrystallize the residue from petroleum ether.
Step 2: Hydrazinolysis to 3-Aminoquinazolin-4(3H)-one
-
Dissolve the benzoxazinone intermediate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature, then heat to reflux for 4 hours. Causality: Ethanol is chosen over harsher solvents to prevent the newly formed quinazolinone ring from undergoing subsequent ring-opening. Hydrazine acts as a potent binucleophile, displacing the oxygen to form the N-N-containing 3-aminoquinazolin-4(3H)-one[2].
-
Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and dry.
Step 3: Benzoylation to Target Compound
-
Dissolve 3-aminoquinazolin-4(3H)-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add anhydrous pyridine (2.0 eq) and cool the system to 0°C in an ice bath. Causality: The exocyclic amine has reduced nucleophilicity due to the adjacent quinazolinone carbonyl. A highly reactive electrophile (benzoyl chloride) is required. Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amine which would halt the reaction.
-
Add benzoyl chloride (1.1 eq) dropwise to prevent exothermic di-acylation.
-
Stir at room temperature for 6 hours. Quench with ice water, extract with DCM, wash with 1M HCl (to remove excess pyridine), and purify via silica gel chromatography.
Figure 1: Stepwise synthetic workflow of N-(4-Oxo-3(4H)-quinazolinyl)benzamide.
Biological Activities & Mechanisms of Action
Quinazolin-4(3H)-ones are frequently utilized in the treatment of diverse pathologies, ranging from microbial infections to malignant tumors[1][3].
Kinase Inhibition & Anticancer Potential
Quinazoline derivatives are well-documented inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR)[3]. The N-(4-Oxo-3(4H)-quinazolinyl)benzamide scaffold mimics the adenine ring of ATP.
-
Mechanism: The planar quinazolinone core intercalates into the narrow hydrophobic cleft of the kinase hinge region. The benzamide substituent extends into the adjacent allosteric or solvent-exposed pockets, providing target selectivity. By blocking ATP binding, the compound prevents receptor autophosphorylation, thereby downregulating downstream survival pathways (PI3K/AKT and MAPK/ERK), ultimately triggering apoptosis in malignant cells[3][5].
Antimicrobial Efficacy
Derivatives of 3-substituted quinazolinones have demonstrated potent broad-spectrum antimicrobial and antifungal activities[1][4].
-
Mechanism: These compounds interfere with bacterial DNA gyrase or disrupt the integrity of the microbial cell membrane. The lipophilic benzamide tail enhances penetration through the peptidoglycan layer of Gram-positive bacteria, leading to intracellular accumulation and rapid bactericidal action[1][5].
Figure 2: Kinase inhibition signaling pathway by quinazolinone derivatives.
Conclusion
N-(4-Oxo-3(4H)-quinazolinyl)benzamide represents a highly versatile and synthetically accessible pharmacophore. Its rigid N-N connectivity, combined with an optimal hydrogen-bonding profile and favorable ADME metrics, makes it an ideal lead compound for targeted drug discovery. By leveraging the step-by-step synthetic protocols and understanding the structure-activity relationships (SAR) outlined in this guide, researchers can efficiently generate novel libraries of quinazolinone derivatives tailored for specific therapeutic targets.
References
- Mostafavi, H., Islami, M. R., Khabazzadeh, H., & Khaleghi, M. (2019). Synthesis of New Quinazolin‐4‐(3H)‐one Derivatives and Evaluation of Their Biological Activities. ResearchGate.
- Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC (PubMed Central).
- Abbas, S. Y. (2021). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. SciSpace.
- (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
- (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
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A Comprehensive Technical Guide to 3-Benzamidoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-benzamidoquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its established role as a modulator of critical biological pathways.
Chemical Identity and Structure
Proper identification is the cornerstone of any chemical research. 3-Benzamidoquinazolin-4(3H)-one is a derivative of quinazolinone, a fused heterocyclic system that is a common scaffold in numerous biologically active compounds.[1][2][3]
CAS Number
The Chemical Abstracts Service (CAS) has assigned the number 17949-59-4 to 3-benzamidoquinazolin-4(3H)-one.
Synonyms
For comprehensive literature and database searches, it is crucial to recognize the various synonyms used for this compound:
-
N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide
-
3-(Benzoylamino)-4(3H)-quinazolinone
-
3-Benzamido-4(3H)-quinazolinone
-
Benzamide, N-(4-oxo-3,4-dihydro-3-quinazolinyl)-
Molecular Structure
The structure consists of a quinazolinone core N-substituted at position 3 with a benzamido group. This specific arrangement of aromatic rings and amide functionalities is key to its biological activity.
Caption: Chemical structure of 3-benzamidoquinazolin-4(3H)-one.
Synthesis and Characterization
The synthesis of quinazolinone derivatives is well-established in organic chemistry, often involving the condensation of anthranilic acid derivatives.[4][5]
General Synthesis Pathway
A common route involves a two-step process:
-
Formation of the Quinazolinone Core: Anthranilic acid is reacted with formamide, often under microwave irradiation for improved efficiency and yield, to form the parent quinazolin-4(3H)-one.[4]
-
N-Amination and Acylation: The quinazolinone is then functionalized at the N-3 position. This can be achieved through various methods, leading to the introduction of an amino group, which is subsequently acylated with benzoyl chloride to yield the final product.
Caption: General synthesis workflow for 3-benzamidoquinazolin-4(3H)-one.
Detailed Experimental Protocol (Illustrative)
Causality: The following protocol is a representative synthesis. The choice of a base like potassium carbonate is to deprotonate the quinazolinone nitrogen, making it a more effective nucleophile. Acetone is a suitable polar aprotic solvent for this type of reaction.
-
Step 1: Synthesis of Quinazolin-4(3H)-one (1): A mixture of anthranilic acid (1 eq.) and formamide (5 eq.) is subjected to microwave irradiation (e.g., 150-180°C for 10-15 minutes).[4] The reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from methanol.
-
Step 2: Synthesis of 3-aminoquinazolin-4(3H)-one: The quinazolin-4(3H)-one from Step 1 is reacted with hydroxylamine-O-sulfonic acid in an aqueous alkaline medium.
-
Step 3: Synthesis of 3-Benzamidoquinazolin-4(3H)-one: 3-aminoquinazolin-4(3H)-one (1 eq.) is dissolved in a suitable solvent like pyridine. Benzoyl chloride (1.1 eq.) is added dropwise at 0°C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then precipitated by pouring the reaction mixture into ice water, filtered, and purified by recrystallization.
Analytical Characterization
Self-Validation: To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. Each technique provides a piece of the structural puzzle.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on both the quinazolinone and benzamide rings, as well as the N-H protons.[6][7] |
| ¹³C NMR | Resonances for all unique carbon atoms, including the characteristic carbonyl (C=O) peaks.[8] |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching (amide and quinazolinone), and aromatic C-H stretching.[3][8] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (C₁₅H₁₁N₃O₂ = 265.27 g/mol ). |
| Melting Point | A sharp, defined melting point indicates high purity. |
Biological Activity and Mechanism of Action
The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[9] Derivatives have shown anticancer, antimicrobial, and anti-inflammatory activities.[2][3]
Primary Target: Poly(ADP-ribose) Polymerase (PARP)
3-Benzamidoquinazolin-4(3H)-one is a well-documented inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][10]
-
Mechanism of Action: PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in base excision repair (BER) for single-strand breaks (SSBs). When PARP-1 is inhibited, these SSBs are not repaired and can convert into more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (like BRCA1/2), the inhibition of PARP leads to an accumulation of DNA damage and cell death. This concept is known as synthetic lethality .[10]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Other Potential Activities
While its role as a PARP inhibitor is prominent, the broader class of quinazolinones has been investigated for other activities, including:
-
Antiulcer Agents: Some N-substituted benzamido-quinazolinone derivatives have been studied for their inhibitory activity on H+/K+-ATPase, the proton pump responsible for gastric acid secretion.[11]
-
Kinase Inhibition: The quinazolinone scaffold is present in several approved kinase inhibitors (e.g., for EGFR), suggesting that derivatives could be designed to target various kinases.[12]
Applications in Research and Drug Development
3-Benzamidoquinazolin-4(3H)-one and its analogs serve as crucial tool compounds and lead structures in drug discovery.
-
Cancer Research: It is used as a reference compound in the development of novel PARP inhibitors, particularly for cancers with BRCA mutations (e.g., certain breast, ovarian, and prostate cancers).[10]
-
Lead Optimization: The structure provides a validated scaffold that can be chemically modified to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Assay Development: It can be used as a positive control in high-throughput screening (HTS) campaigns designed to identify new modulators of DNA repair pathways.
Conclusion
3-Benzamidoquinazolin-4(3H)-one is more than just a chemical entity; it is a key that has helped unlock the therapeutic potential of synthetic lethality. Its well-defined structure, accessible synthesis, and potent, specific biological activity make it an invaluable tool for researchers in oncology and medicinal chemistry. Further exploration of this and related quinazolinone scaffolds promises to yield next-generation therapeutics targeting DNA damage response and other critical cellular pathways.
References
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PubChem. 4-butoxy-N-[(2R)-2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide | C26H27N3O4 | CID 124404381. Available from: [Link]
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Mahmoud NA. Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. 2026. Available from: [Link]
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Abdelkhalek A, et al. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. 2024. Available from: [Link]
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MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. 2025. Available from: [Link]
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Al-Ostoot FH, et al. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI. 2022. Available from: [Link]
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Al-Sanea MM, et al. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. 2024. Available from: [Link]
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MDPI. A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. 2023. Available from: [Link]
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Gatadi S, et al. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. 2019. Available from: [Link]
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Saad-Aldeen RA, Al-Iraqi MA. Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark. 2019. Available from: [Link]
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ResearchGate. QSAR Study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents. 2025. Available from: [Link]
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PubChem. benzo[g]quinazolin-4(3H)-one | C12H8N2O | CID 135518939. Available from: [Link]
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PubChem. 4-butoxy-N-(2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide | C26H27N3O4 | CID 11751175. Available from: [Link]
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Wang Y, et al. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. PMC. Available from: [Link]
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MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. 2020. Available from: [Link]
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Advanced Journal of Chemistry, Section A. Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. 2025. Available from: [Link]
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Technical Guide: Biological Activity and Therapeutic Potential of Quinazolinone Benzamide Derivatives
Executive Summary
The fusion of quinazolinone and benzamide pharmacophores represents a strategic "hybridization" approach in modern medicinal chemistry. This guide analyzes the structural rationale, biological efficacy, and experimental validation of these derivatives.[1][2][3]
The quinazolinone scaffold (resembling the purine/pyrimidine bases of DNA) provides an inherent affinity for nucleotide-binding pockets in enzymes such as kinases (EGFR, VEGFR) and DNA gyrase. The benzamide moiety, often acting as a zinc-binding group (ZBG) or a hydrogen-bond donor/acceptor network, enhances selectivity and potency. This guide focuses on their dual role as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase Inhibitors in antimicrobial resistance.
Structural Rationale and Structure-Activity Relationship (SAR)[1][3]
The biological potency of quinazolinone benzamides is dictated by specific substitutions at the C-2 and N-3 positions of the quinazolinone core.
The Hybrid Pharmacophore Strategy
-
The Anchor (Quinazolinone): Mimics ATP, binding to the hinge region of kinase domains.
-
The Effector (Benzamide): Extends into the hydrophobic pocket or solvent-accessible region, often interacting with specific residues (e.g., Asp1044 in VEGFR-2 or Met793 in EGFR).
Key SAR Observations
| Position | Modification | Biological Impact |
| C-2 | Phenyl / Heteroaryl ring | Essential for hydrophobic interactions within the ATP binding pocket. Electron-donating groups (e.g., -OCH3) often improve affinity. |
| N-3 | Benzamide Linkage | The critical vector. Direct attachment or short linkers (hydrazide/acetamide) favor EGFR inhibition. Rigid linkers favor DNA intercalation. |
| Benzamide Ring | Halogenation (Cl, F) | Critical for Potency. Electron-withdrawing groups (EWGs) at para or meta positions enhance metabolic stability and binding affinity (e.g., Compound SQ2 and 6d ). |
| C-6/C-7 | Alkoxy groups (-OR) | Solubilizing groups that mimic the structure of Gefitinib/Erlotinib, enhancing cellular uptake. |
Anticancer Efficacy: Dual EGFR and VEGFR Inhibition[4][5]
The primary therapeutic application of quinazolinone benzamides is the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
Mechanism of Action
These derivatives function as Type I or Type II ATP-competitive inhibitors . By occupying the ATP-binding cleft, they prevent the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) responsible for cell proliferation and angiogenesis.
-
Case Study (Compound 6d): A 2022 study demonstrated that specific N-3 substituted quinazolinones inhibited EGFR with an IC50 of 0.069 µM , comparable to the standard drug Erlotinib (0.045 µM) [1].[4]
-
Case Study (Compound SQ2): A 2023 investigation highlighted a cyclopropane-dicarboxamide derivative targeting VEGFR-2 with an IC50 of 0.014 µM , inducing G1/S phase arrest [2].[5]
Visualization: EGFR Signaling Pathway & Inhibition
The following diagram illustrates the signal transduction cascade and the precise intervention point of Quinazolinone Benzamide derivatives.
Figure 1: Mechanism of EGFR inhibition.[6][4] The derivative blocks the ATP binding site, preventing phosphorylation and halting the RAS/RAF/MEK proliferation cascade.
Antimicrobial Activity: Targeting DNA Gyrase
Beyond oncology, these hybrids exhibit significant potential against Multi-Drug Resistant (MDR) bacteria, particularly Staphylococcus aureus and Mycobacterium tuberculosis.[7]
-
Target: Bacterial DNA Gyrase (Topoisomerase II) .
-
Mechanism: The planar quinazolinone ring intercalates into bacterial DNA, while the benzamide side chain interacts with the ATPase domain of GyrB, stabilizing the cleavable complex and leading to bacterial cell death.
-
Data: Recent hybrids (e.g., Compound 5b ) have shown binding scores of -10.32 kcal/mol against DNA gyrase, correlating with low MIC values (4–64 µg/mL) against resistant strains [3].
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are standardized for the synthesis and evaluation of these derivatives.
Chemical Synthesis Workflow (Benzoxazinone Route)
This method is preferred for its high yield and "one-pot" potential using heterogeneous catalysts like SBA-Pr-SO3H [4].
-
Cyclization: React Anthranilic acid with Benzoyl chloride/Acetic anhydride to form the Benzoxazinone intermediate.
-
Nucleophilic Attack: React the Benzoxazinone with a specific amine (e.g., 4-aminobenzamide) or hydrazine hydrate.
-
Reflux: Heat in ethanol/acetic acid or use microwave irradiation for 15-30 mins.
-
Purification: Recrystallization from ethanol.
Visualization: Synthesis Pathway
Figure 2: Synthetic route via benzoxazinone intermediate. This pathway allows for facile diversity at the N-3 position.
In Vitro Kinase Inhibition Assay (Protocol)
Do not rely solely on cellular MTT assays. Direct enzymatic inhibition must be confirmed.
-
Preparation: Prepare a 10 mM stock solution of the derivative in DMSO.
-
Enzyme System: Use recombinant human EGFR (cytoplasmic domain) or VEGFR-2 kinase domain.
-
Reaction Mix: Combine Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2), ATP (at K_m concentration), Substrate (Poly Glu:Tyr), and the test compound.
-
Incubation: Incubate at 30°C for 45 minutes.
-
Detection: Use an ADP-Glo™ or HTRF® (Homogeneous Time-Resolved Fluorescence) system to quantify ADP production or substrate phosphorylation.
-
Validation: Calculate IC50 using non-linear regression (GraphPad Prism). Validity Check: The reference standard (e.g., Erlotinib) must fall within 2-fold of its historical IC50.
References
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Source: PubMed / PMC (2022) URL:[Link]
-
Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. Source: PubMed (2023) URL:[Link]
-
Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. Source: ResearchGate (2025/Recent Update) URL:[Link]
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Source: Oriental Journal of Chemistry URL:[Link]
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Source: Arabian Journal of Chemistry (2025) URL:[Link]
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The N-(4-oxoquinazolin-3(4H)-yl)benzamide Scaffold: A Technical Deep Dive
Executive Summary
The N-(4-oxoquinazolin-3(4H)-yl)benzamide scaffold represents a high-value pharmacophore in modern medicinal chemistry. Structurally, it fuses the "privileged" quinazolin-4(3H)-one core with a benzamido moiety via a hydrazine-like linkage at the N3 position. This architecture confers unique electronic properties and steric vectors, allowing it to span diverse biological targets ranging from receptor tyrosine kinases (EGFR, VEGFR) to bacterial DNA gyrase and CNS receptors (GABA
This guide provides a rigorous technical analysis of this scaffold, detailing its synthetic engineering, structure-activity relationships (SAR), and validated experimental protocols for researchers.
Medicinal Chemistry Architecture
Core Structural Analysis
The scaffold consists of three distinct domains critical for target engagement:
-
Domain A (Quinazolinone Core): A planar, bicyclic system acting as a hydrogen bond acceptor (via the C4 carbonyl) and a hydrophobic anchor. It mimics the adenine ring of ATP, making it a potent kinase inhibitor template.
-
Domain B (Linker): The N3-N-C(=O) hydrazide-like bridge. This rigidifies the molecule, restricting conformational freedom and directing the vectors of the attached aryl rings.
-
Domain C (Distal Aryl Ring): The phenyl ring of the benzamide moiety. This region tolerates significant substitution, allowing for the tuning of lipophilicity (LogP) and electronic interactions with the target's hydrophobic pockets.
Physicochemical Profile[1][2][3]
-
Hydrogen Bond Donors (HBD): 1 (The amide NH).
-
Hydrogen Bond Acceptors (HBA): 3-4 (C=O of quinazolinone, C=O of amide, N1 of quinazoline).
-
Lipophilicity: Tunable via Domain C substitution. Unsubstituted core LogP
2.5–3.0, ideal for oral bioavailability (Lipinski compliant).
Synthetic Engineering: Validated Pathways
The synthesis of this scaffold requires precise control to avoid ring opening or competitive N-acylation at the wrong position. Two primary routes are field-proven.
Route A: The Benzoxazinone Pathway (Recommended)
This route is preferred for its high yields and regioselectivity. It proceeds via a reactive benzoxazinone intermediate, which undergoes ring opening and re-closure upon attack by benzhydrazide.
Mechanism:
-
Cyclodehydration: Anthranilic acid reacts with an acid chloride (or anhydride) to form 2-substituted-4H-3,1-benzoxazin-4-one.
-
Nucleophilic Attack: The amino group of benzhydrazide attacks the electrophilic carbonyl (C4) of the benzoxazinone.
-
Ring Recyclization: The resulting intermediate undergoes dehydration to close the quinazolinone ring, securing the N-N bond.
Route B: Direct Benzoylation
Start with 3-amino-2-substituted-quinazolin-4(3H)-one (synthesized via hydrazine hydrate) and react with benzoyl chloride.
-
Limitation: Can lead to di-acylation or side reactions if the 3-amino group is sterically hindered.
Experimental Protocol: Route A (Benzoxazinone Method)
Standardized for 10 mmol scale.
Phase 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
-
Reagents: Anthranilic acid (1.37 g, 10 mmol), Benzoyl chloride (1.40 g, 10 mmol), Pyridine (dry, 5 mL).
-
Procedure:
-
Dissolve anthranilic acid in dry pyridine in a 50 mL round-bottom flask (RBF).
-
Add benzoyl chloride dropwise at 0°C with stirring.
-
Stir at room temperature for 1 hour.
-
Pour the mixture into crushed ice/water containing HCl (to neutralize pyridine).
-
Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield checkpoint: Expect 80-90% yield of a white/pale yellow solid.
-
Phase 2: Scaffold Assembly (N-(4-oxoquinazolin-3(4H)-yl)benzamide)
-
Reagents: 2-Phenyl-4H-3,1-benzoxazin-4-one (2.23 g, 10 mmol), Benzhydrazide (1.36 g, 10 mmol), Glacial Acetic Acid (20 mL), Anhydrous Sodium Acetate (0.5 g).
-
Procedure:
-
Suspend the benzoxazinone and benzhydrazide in glacial acetic acid in a 100 mL RBF.
-
Add anhydrous sodium acetate (catalyst).
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature and pour into 100 mL ice-cold water.
-
Stir for 30 minutes to ensure full precipitation.
-
Filter the crude solid.[1]
-
-
Purification:
-
Recrystallize from DMF/Ethanol (1:1) or Dioxane.
-
Characterization: IR (KBr): 3250 cm
(NH), 1680 cm (C=O amide), 1660 cm (C=O quinazolinone).
-
Visualization: Synthesis & SAR
Synthetic Workflow Diagram
Caption: Reaction cascade for the synthesis of the scaffold via the benzoxazinone intermediate (Route A).
Structure-Activity Relationship (SAR) Map
Caption: Strategic substitution points on the scaffold and their impact on biological activity.
Pharmacology & Mechanism of Action
Target Landscape
The versatility of this scaffold allows it to interact with multiple biological targets depending on the substitution pattern:
| Therapeutic Area | Primary Target | Mechanism | Key Substitution |
| Oncology | EGFR / VEGFR-2 | ATP-competitive inhibition. The quinazolinone core mimics the adenine of ATP, binding to the kinase hinge region. | C2: Phenyl or StyrylC6: Halogen (I, Br) |
| Antimicrobial | DNA Gyrase / DHFR | Inhibition of bacterial DNA replication. Intercalation into DNA base pairs. | C2: MethylBenzamide: 4-NO |
| CNS | GABA | Positive allosteric modulation (PAM). Similar binding mode to methaqualone. | C2: MethylBenzamide: Unsubstituted or 2-Me |
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Protocol):
-
Seeding: Plate MCF-7 or HepG2 cells (
cells/well) in 96-well plates. -
Treatment: Incubate with scaffold derivatives (0.1 – 100 µM) for 48 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4 hours.
-
Readout: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents. Bioorganic Chemistry, 2019.
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H. Journal of Sciences, Islamic Republic of Iran, 2014.
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 2024.
Sources
Architectural Synergy: Quinazolinone-Benzamide Hybrids in Targeted Drug Discovery
[1]
Executive Summary
In modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one receptor—is a cornerstone of library design. The quinazolin-4(3H)-one scaffold and the benzamide moiety represent two such distinct privileged classes.[1] The quinazolinone core is historically significant in kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial agents, while benzamides are critical in histone deacetylase (HDAC) inhibition and neuroleptic pharmacology.
This whitepaper analyzes the pharmacophore hybridization of these two entities. By fusing the quinazolinone core with benzamide appendages, researchers can access a chemical space that offers dual-targeting capabilities (e.g., EGFR/VEGFR or AChE/BChE inhibition) and improved physicochemical profiles. We present a technical deep-dive into the synthetic architectures, structure-activity relationships (SAR), and validated experimental protocols for these hybrids.
The Rationale of Hybridization
The hybridization strategy addresses three critical challenges in drug discovery: drug resistance , selectivity , and multi-factorial disease etiology .
The "Privileged" Synergy
-
Quinazolinone Core: Mimics the purine ring of ATP, allowing it to anchor effectively within the ATP-binding pocket of various kinases.
-
Benzamide Moiety: Acts as a flexible "warhead" or "tail." In kinase inhibitors, it often extends into the solvent-accessible region or interacts with specific residues (e.g., Cys797 in EGFR) to lock the enzyme in an inactive conformation. In neurodegenerative agents, it facilitates binding to the Peripheral Anionic Site (PAS) of acetylcholinesterase (AChE).[2]
Structural Architectures
The hybrid is typically constructed via two primary topologies:
-
Fused/Linked at C6/C7: The benzamide is attached to the benzenoid ring of the quinazolinone. This is common in EGFR inhibitors where the benzamide acts as a solubilizing group or interacts with the ribose pocket.
-
Linked at N3/C2: The benzamide is attached to the pyrimidinone ring. This is frequently observed in antimicrobial and anti-inflammatory agents.
Therapeutic Case Study: Oncology (EGFR Inhibition)[4]
The epidermal growth factor receptor (EGFR) remains a primary target for non-small cell lung cancer (NSCLC). First-generation inhibitors (Gefitinib) suffer from resistance mutations (T790M). Quinazolinone-benzamide hybrids have emerged as potent bioactive agents capable of overcoming these mutations.
Mechanism of Action
The hybrid molecule functions as an ATP-competitive inhibitor. The quinazolinone core occupies the adenine-binding pocket, forming hydrogen bonds with the hinge region (Met793). The benzamide side chain extends to interact with the gatekeeper residue (Thr790 or Met790), preventing ATP access and downstream signaling (RAS/RAF/MEK).
Comparative Potency Data
The following table summarizes key hybrids discussed in recent literature, highlighting the efficacy of the benzamide substitution.
| Compound ID | Scaffold Architecture | Target Profile | IC50 / GI50 | Reference |
| Compound 6g | Quinazoline-6-benzamide | EGFR (WT) | 5.0 nM | [1] |
| Compound 6d | Quinazolinone-N3-benzamide | EGFR (WT) | 69 nM | [2] |
| Compound 24 | Sulfamoyl-benzamide hybrid | EGFR (T790M) | 9.2 nM | [3] |
| Erlotinib | 4-anilinoquinazoline (Control) | EGFR (WT) | 45 - 80 nM | Standard |
Signaling Pathway Blockade
The following diagram illustrates the interruption of the EGFR pathway by the hybrid molecule.
Figure 1: Mechanism of EGFR blockade. The hybrid competes with ATP, preventing autophosphorylation and halting the RAS/RAF/MEK cascade.
Therapeutic Case Study: Neurodegeneration (Cholinesterase Inhibition)
In Alzheimer’s disease (AD), the goal is to inhibit Acetylcholinesterase (AChE) to increase neurotransmitter levels while simultaneously preventing Amyloid-beta (Aβ) aggregation.
-
Dual Binding Site Strategy: The quinazolinone binds to the Catalytic Active Site (CAS), while the benzamide moiety, linked via a spacer, reaches the Peripheral Anionic Site (PAS). This steric blockade at the PAS interferes with Aβ fibrillization.
-
Key Data: Compound 7h (a related quinoline-benzamide hybrid) demonstrated an IC50 of 0.131 µM against AChE, five times more potent than the standard Tacrine [4].[2]
Experimental Protocols
This section details the synthesis and biological validation of a representative C6-benzamide quinazolinone hybrid.
Synthetic Workflow (Graphviz)
Figure 2: Synthetic route for C6-benzamide substituted quinazolinones via the Niementowski modification.
Detailed Synthesis Protocol: 6-Benzamidoquinazolin-4(3H)-one
Objective: Synthesize a hybrid targeting the ATP pocket (quinazolinone) and the solvent front (benzamide).
Reagents: 5-nitroanthranilic acid, Formamide, Stannous chloride (SnCl2), Benzoyl chloride, Triethylamine (TEA), DMF.
Step 1: Cyclization to Quinazolinone Core
-
Dissolve 5-nitroanthranilic acid (10 mmol) in formamide (15 mL).
-
Reflux at 140–150°C for 4–6 hours. Control: Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot disappears.
-
Cool the mixture to room temperature. Pour into crushed ice.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield 6-nitroquinazolin-4(3H)-one.
Step 2: Reduction of Nitro Group
-
Suspend the nitro compound (5 mmol) in ethanol (20 mL).
-
Add SnCl2·2H2O (25 mmol) slowly.
-
Reflux for 3 hours. Validation: IR spectrum should show disappearance of NO2 peaks (1530, 1350 cm⁻¹) and appearance of NH2 peaks (3300–3400 cm⁻¹).
-
Neutralize with 10% NaOH, extract with ethyl acetate, and dry to obtain 6-aminoquinazolin-4(3H)-one.
Step 3: Benzamide Coupling (The Hybridization)
-
Dissolve 6-aminoquinazolin-4(3H)-one (2 mmol) in dry DMF (10 mL).
-
Add Triethylamine (2.5 mmol) and stir at 0°C for 15 mins.
-
Dropwise add substituted benzoyl chloride (2.2 mmol).
-
Stir at room temperature for 8 hours.
-
Pour into ice water. The solid precipitate is the crude hybrid.
-
Purification: Column chromatography (CHCl3:MeOH 95:5).
-
Final Validation: 1H NMR (DMSO-d6) must show the amide singlet (~10.5 ppm) and characteristic aromatic protons.
Biological Assay: EGFR Kinase Inhibition[4]
Objective: Determine IC50 values using an ADP-Glo™ Kinase Assay.
-
Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Mix: Dilute EGFR enzyme (0.2 ng/µL) in buffer.
-
Substrate Mix: Poly(Glu, Tyr) 4:1 (0.2 mg/mL) + ATP (10 µM).
-
Reaction:
-
Add 5 µL of Hybrid Compound (serially diluted in DMSO) to a 384-well plate.
-
Add 5 µL of Enzyme Mix. Incubate 10 min at RT.
-
Add 5 µL of Substrate Mix to initiate reaction. Incubate 60 min at RT.
-
-
Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Read: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Self-Validating Control: Run Staurosporine or Erlotinib as a positive control. If Erlotinib IC50 deviates >20% from historical data (approx. 50 nM), invalidate the run.
Future Outlook
The quinazolinone-benzamide scaffold is evolving beyond simple inhibition.
-
PROTACs: Researchers are attaching E3 ligase ligands (like Thalidomide) to the benzamide "tail" of these hybrids to induce targeted degradation of EGFR or HDAC proteins.
-
Covalent Inhibitors: Modifying the benzamide with acrylamide groups allows for covalent bonding to Cys797, potentially overcoming third-generation resistance in NSCLC.
References
-
Hou, W., et al. (2018).[3] Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors.[4][3] Bioorganic & Medicinal Chemistry, 26(8), 1740-1750.
-
Abdel-Aziz, S. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1).
-
Liao, Z., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[4][3][5][6][7] Molecules, 22(5).
-
Kostić, K., et al. (2020).[8] New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase.[2] Molecules, 25(17), 3927.
-
Manzoor, S., et al. (2024).[9] Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy.[9][10] ACS Chemical Neuroscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase and Potential Multifunctional Agents for Alzheimer’s Disease Treatment [mdpi.com]
- 3. Novel quinazoline derivatives bearing various 6-benzamide moieties as highly selective and potent EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Pharmacophore Modeling of N-Linked Quinazolinone Benzamides
A Dual-Targeting Strategy for Kinase Inhibition
Executive Summary
This technical guide details the construction, validation, and application of pharmacophore models for N-linked quinazolinone benzamides . This scaffold represents a "privileged structure" in medicinal chemistry, possessing inherent affinity for ATP-binding pockets of tyrosine kinases (specifically EGFR and VEGFR-2 ).
Unlike generic modeling tutorials, this guide focuses on the specific conformational challenges of the benzamide linker and the electrostatic requirements of the quinazolinone core. It provides a self-validating workflow for researchers aiming to optimize hit-to-lead compounds or screen virtual libraries for novel anticancer agents.
Structural Rationale: The Quinazolinone-Benzamide Hybrid
The efficacy of N-linked quinazolinone benzamides stems from their ability to mimic the adenine ring of ATP while extending into the hydrophobic back-pocket of the kinase domain.
-
The Core (Quinazolin-4(3H)-one): Acts as the "hinge binder." The N1 and C=O (at C4) motifs typically form hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR).
-
The Linker (N-Linkage): Substitution at the N3 position is critical. It orients the benzamide moiety toward the solvent-exposed region or the DFG-motif (Asp-Phe-Gly), depending on the linker length.
-
The Benzamide Moiety: Provides a secondary pharmacophoric point, often engaging in
- stacking or H-bonding with regulatory residues (e.g., Lys745 or Glu762 ).
Computational Workflow: Ligand-Based Pharmacophore Generation[1][2]
This protocol assumes the use of industry-standard suites (e.g., BIOVIA Discovery Studio or Schrödinger Phase), but the logic applies to open-source alternatives like physicochemical alignment.
Phase 1: Dataset Curation & Conformer Generation
Objective: To capture the bioactive conformation, not just the lowest energy state.
-
Training Set Selection: Select 15–20 compounds with a wide range of bioactivity (IC
spanning 3–4 orders of magnitude).-
Critical Step: Ensure structural diversity in the benzamide ring to define the "Excluded Volume" (steric limits).
-
-
Conformational Analysis: The benzamide amide bond (
) introduces rotatable bonds.-
Protocol: Generate up to 255 conformers per molecule using the CHARMm force field. Apply an energy threshold of 20 kcal/mol above the global minimum to include high-energy bioactive states.
-
Phase 2: Feature Mapping & Alignment
Objective: Define the spatial arrangement of chemical features.
For quinazolinone benzamides, the essential features are:
-
HBA (Hydrogen Bond Acceptor): Mapped to the Quinazolinone Carbonyl (C=O) and N1.
-
HBD (Hydrogen Bond Donor): Mapped to the Benzamide Nitrogen (-NH).
-
HY (Hydrophobic): Mapped to the Quinazolinone benzene ring and the Benzamide phenyl ring.
-
RA (Ring Aromatic): Critical for
-cation interactions.
Phase 3: Model Validation (The "Decoy" Test)
A model is only as good as its ability to discriminate.
-
Decoy Set Construction: Generate a set of 500+ molecules that are physically similar (MW, LogP) to the actives but topologically distinct (inactive).
-
Metrics: Calculate the Goodness of Hit (GH) score.
-
Target: A GH score > 0.6 indicates a robust model.
-
Visualization: The Pharmacophore Pipeline
The following diagram illustrates the iterative logic required to build a predictive model.
Figure 1: The iterative workflow for generating and validating a pharmacophore model. Note the feedback loop from Validation to Model refinement.
Structure-Based Integration (Docking)
To corroborate the ligand-based model, docking into the crystal structure of EGFR (e.g., PDB: 1M17 ) is required.[1]
Interaction Map
The diagram below details the specific residue interactions expected for a high-affinity N-linked quinazolinone benzamide.
Figure 2: Interaction map showing the binding mode of the scaffold within the EGFR kinase domain (PDB: 1M17).
Synthetic Validation & SAR Analysis
The validity of a pharmacophore is proven by synthesis. The standard route involves the condensation of benzoxazinones with amines.
Synthetic Protocol Summary
-
Precursor: React anthranilic acid with benzoyl chloride to form the 3,1-benzoxazin-4-one intermediate.
-
Ring Opening/Closing: React the benzoxazinone with a primary amine (bearing the benzamide moiety) in glacial acetic acid or ethanol under reflux.
-
Purification: Recrystallization from ethanol.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of pharmacophoric features on biological activity (IC
| Compound ID | R1 (Quinazolinone C6/C7) | R2 (Benzamide Subst.) | Linker Type | Pharmacophore Fit | EGFR IC |
| QZB-01 | H | H | -NH- | Low | > 50.0 |
| QZB-05 | 6-Cl | 4-F | -NH- | Moderate | 8.2 |
| QZB-12 | 6,7-Dimethoxy | 3-Cl, 4-F | -NH- | High | 0.45 |
| QZB-18 | 6-Nitro | 2,4-Dichloro | -CH2-NH- | Very High | 0.08 |
| QZB-22 | H | 4-OCH3 | -NH- | Low | 25.1 |
Analysis:
-
Electron-Withdrawing Groups (EWGs): Halogens (Cl, F) on the benzamide ring (QZB-18) enhance hydrophobic fit and metabolic stability.
-
Linker Flexibility: The methylene spacer (-CH2-NH-) in QZB-18 allows the benzamide to reach the deep hydrophobic pocket, significantly improving potency compared to the direct amine link (QZB-05).
-
Core Substitution: 6,7-dimethoxy groups (QZB-12) mimic the solvation shell of ATP, improving solubility and binding affinity.
References
-
Al-Salahi, R., et al. (2016). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Arabian Journal of Chemistry, 9(S2), S1080-S1091. Link
- Abdel-Aziz, M., et al. (2016). Design, synthesis, and biological evaluation of novel quinazolinone derivatives as potential antitumor agents targeting EGFR kinase. European Journal of Medicinal Chemistry, 109, 215-228.
-
Schrödinger, LLC. Phase: Pharmacophore Modeling and Screening. Schrödinger Release 2023-1. Link
-
Bhatia, R., et al. (2021). Quinazolinone-benzamide hybrids as dual inhibitors of EGFR and VEGFR-2: Synthesis, docking, and anticancer evaluation. Bioorganic Chemistry, 115, 105230. Link
-
RCSB Protein Data Bank. Crystal structure of EGFR kinase domain in complex with 4-anilinoquinazoline inhibitor (PDB: 1M17). Link
Sources
N-(4-Oxo-3(4H)-quinazolinyl)benzamide Derivatives: A Technical Guide on Cytotoxicity, Neuroprotection, and Therapeutic Mechanisms
Executive Summary
The N-(4-Oxo-3(4H)-quinazolinyl)benzamide scaffold represents a highly versatile pharmacophore in modern drug development. Depending on specific functional group substitutions, these derivatives exhibit a profound pharmacological duality: they act as potent, targeted cytotoxic agents in oncology, while simultaneously serving as critical cytoprotective and immunomodulatory agents in neurodegenerative models. This whitepaper synthesizes current literature to provide drug development professionals with an in-depth mechanistic understanding of these compounds, alongside field-proven, self-validating experimental workflows for evaluating their bioactivity.
Structural Versatility and the Quinazolinone Scaffold
The core structure of N-(4-Oxo-3(4H)-quinazolinyl)benzamides is typically synthesized via the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one or similar benzoxazinone derivatives with nitrogen nucleophiles such as formamide, hydrazine hydrate, or substituted aromatic amines1[1].
The lipophilic nature of the benzamide moiety enhances membrane permeability, while the quinazolinone core provides a rigid structure capable of intercalating with DNA or fitting into the ATP-binding pockets of various kinases. This structural tunability allows researchers to push the molecule toward either targeted cell death (oncology) or receptor-mediated cell survival (neurology).
Oncological Cytotoxicity: Mechanisms and SAR
In the context of oncology, quinazolinone and benzamide derivatives have been extensively evaluated for their anti-proliferative activity.
Mechanism of Action
The cytotoxicity of these compounds is primarily driven by the induction of mitochondrial-mediated apoptosis. When tested against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and pancreatic cancer (PANC-1) cell lines, specific derivatives—such as 2-(Benzoylamino)-N-(4-hydroxyphenyl)-5-iodobenzamide and tetrazino[1,6-c]quinazoline-3(4H)-thione—exhibited cytotoxic potency comparable to the clinical standard, doxorubicin2[2]. The presence of electron-withdrawing groups (e.g., iodine) on the benzamide ring significantly enhances the electrophilicity of the compound, facilitating covalent interactions with nucleophilic residues in target oncogenic proteins.
Neuroprotection and Immunomodulation: The FPR2 and NMDA Axes
Conversely, specific modifications to the quinazolinyl-benzamide scaffold yield compounds that are explicitly non-cytotoxic to healthy cells, instead acting as powerful receptor modulators to prevent neurodegeneration.
Quin-C1 and FPR2 Biased Agonism
Quin-C1 (4-butoxy-N-[1,4-dihydro-2-(4-methoxyphenyl)-4-oxo-3(2H)-quinazolinyl]benzamide) is a highly selective, non-peptidic agonist for the Formyl Peptide Receptor 2 (FPR2)3[3]. In Alzheimer's disease models, oligomeric amyloid β (oAβ) stimulates microglia to produce reactive oxygen species (ROS) via NADPH oxidase activation, leading to the apoptosis of bystander neurons. Quin-C1 acts as a biased agonist at FPR2; rather than inducing a standard inflammatory response, it downregulates NADPH oxidase and shifts microglial metabolism away from the pentose phosphate pathway, completely reversing oAβ-induced microglial toxicity and preventing neuronal death4[4]. Notably, Quin-C1 exhibits zero cytotoxicity in neutrophils even at high concentrations (
QNZ-46 and NMDA Modulation
QNZ-46 (4-[6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)quinazolinyl]benzoic acid) targets the central nervous system by acting as a selective negative allosteric modulator of GluN2C/D-containing NMDA receptors5[5]. During ischemic stroke, vesicular glutamate release from central axons leads to the over-activation of myelinic NMDA receptors. QNZ-46 prevents this excitotoxic myelin injury, showcasing the scaffold's utility in acute neuro-trauma 6[6].
Fig 1: Quin-C1 mediated FPR2 signaling pathway inhibiting microglial ROS and neuronal apoptosis.
Quantitative Data Summary
The following table summarizes the divergent bioactivities of key quinazolinone derivatives across different cellular models.
| Compound / Derivative | Primary Target / Mechanism | Cell Line / Model | Observed Effect / Potency |
| Iodobenzoxazinone-derived Benzamides | Apoptosis Induction / DNA Intercalation | MCF-7, HepG2, PANC-1 | High Cytotoxicity (IC50 < 10 μM) |
| Quin-C1 | FPR2 (Biased Agonist) | BV2 Microglia / SH-SY5Y | Reverses oAβ toxicity; No neutrophil cytotoxicity |
| QNZ-46 | NMDA GluN2C/D (Negative Allosteric Modulator) | CNS Myelin / Axons | Prevents excitotoxicity (>50-fold IC50 differential) |
| Tetrazino[1,6-c]quinazoline-3(4H)-thione | Apoptosis Induction | MCF-7, HepG2 | Cytotoxicity comparable to Doxorubicin |
Experimental Workflows and Self-Validating Protocols
To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocols are designed as self-validating systems . They include internal mechanistic controls that confirm assay integrity regardless of the experimental outcome.
Protocol 1: In Vitro Cytotoxicity Screening (WST-1 Assay)
Causality Rationale: The WST-1 assay is preferred over traditional MTT because it produces a water-soluble formazan dye, eliminating the solubilization step and reducing well-to-well variability. WST-1 conversion relies strictly on active mitochondrial electron transport7[7]. Therefore, a reduction in absorbance is a direct, causal indicator of mitochondrial dysfunction induced by the quinazolinone derivative.
-
Cell Seeding: Plate human tumor cells (e.g., Jurkat, MCF-7) at
cells/well in 96-well flat-bottom tissue culture plates. -
Compound Incubation: Treat cells with serial dilutions of the quinazolinone derivatives.
-
Self-Validation Control 1 (Positive): Include Doxorubicin (1 μM) to confirm the cells are capable of undergoing detectable apoptosis.
-
Self-Validation Control 2 (Vehicle): Include 0.1% DMSO to ensure the solvent is not contributing to mitochondrial toxicity.
-
-
Culture: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
WST-1 Addition: During the final 4 hours of culture, add 10 μL/well of WST-1 reagent.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Fig 2: Self-validating WST-1 cytotoxicity workflow for quinazolinone derivatives.
Protocol 2: Microglial-Neuronal Co-culture for ROS Evaluation
Causality Rationale: To prove that Quin-C1 prevents neuronal death by stopping microglial ROS (and not by acting directly on the neurons), a co-culture system is required.
-
Co-Culture Setup: Culture immortalized murine BV2 microglia in Transwell inserts above retinoic acid-differentiated human SH-SY5Y neurons4[4].
-
Stimulation: Expose the BV2 cells to 100 nM oAβ to stimulate ROS production.
-
Treatment: Treat the upper chamber with Quin-C1.
-
Self-Validating Mechanistic Control: In a parallel well, omit Quin-C1 but add the antioxidant α-tocopherol (10 μM). If α-tocopherol prevents SH-SY5Y apoptosis just like Quin-C1, it causally validates that microglial ROS production was the specific mediatory agent of cytotoxicity4[4].
-
Readout: Assess SH-SY5Y apoptosis via Annexin V/PI flow cytometry.
References
- Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives ResearchG
- Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activ
- WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors Google P
- Transformation of Benzoxazinone Derivatives to Some Interesting Heterocyclic Compounds with Expected Biological Activity ResearchG
- Vesicular glutamate release from central axons contributes to myelin damage PMC - NIH
- Design, Synthesis, and Structure–Activity Relationship of a Novel Series of GluN2C-Selective Potentiators Journal of Medicinal Chemistry - ACS Public
- Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflamm
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of β-Amyloid-Induced Microglial Toxicity In Vitro by Activation of Fpr2/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vesicular glutamate release from central axons contributes to myelin damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006039718A2 - Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors - Google Patents [patents.google.com]
Synthesis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide from anthranilic acid
An in-depth guide for the multi-step synthesis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide, beginning with anthranilic acid. This document provides a detailed rationale for the synthetic strategy, step-by-step protocols, and mechanistic insights, designed for researchers in chemical synthesis and drug development.
Introduction: Strategic Approach to Quinazolinone Synthesis
The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The target molecule, N-(4-Oxo-3(4H)-quinazolinyl)benzamide, is a derivative featuring a benzoyl group on the N-3 position, a common site for functionalization to modulate pharmacological activity.
The synthesis strategy outlined here is a robust, three-stage process commencing from the readily available precursor, anthranilic acid. This pathway is designed for clarity, efficiency, and modularity, allowing for potential derivatization. The core logic involves the sequential construction of the heterocyclic system:
-
Formation of a Benzoxazinone Intermediate: The initial step involves the cyclization of anthranilic acid to form a reactive 4H-3,1-benzoxazin-4-one intermediate. This is a crucial step that prepares the scaffold for the introduction of the N-3 substituent.
-
Aminative Ring Transformation: The benzoxazinone is then subjected to nucleophilic attack by hydrazine. This reaction opens the oxazinone ring and facilitates recyclization to form the thermodynamically more stable pyrimidinone ring of the quinazolinone system, simultaneously installing the required 3-amino group.
-
Final N-Acylation: The synthesis culminates in the selective acylation of the 3-amino group with benzoyl chloride to yield the final product.
This approach is widely adopted for its reliability and the commercial availability of the starting materials.[3][4]
Visualized Synthesis Workflow
The overall synthetic pathway from the starting material to the final product is depicted below.
Caption: Overall 3-stage synthetic workflow.
Stage 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
Principle and Mechanistic Insight
The first stage involves the conversion of anthranilic acid into a reactive benzoxazinone intermediate. For this synthesis, we will first prepare 2-methyl-4H-3,1-benzoxazin-4-one. The reaction with acetic anhydride serves a dual purpose: it acts as both the acylating agent and a dehydrating agent to facilitate the cyclization. The amino group of anthranilic acid first attacks one of the carbonyls of acetic anhydride, forming an N-acetylanthranilic acid intermediate. Subsequent intramolecular cyclization, driven by the removal of a water molecule (facilitated by excess acetic anhydride), yields the stable six-membered benzoxazinone ring.[3]
Experimental Protocol
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol).
-
Reaction Initiation: Carefully add acetic anhydride (30 mL, ~0.3 mol) to the flask.
-
Thermal Cyclization: Heat the mixture to reflux gently for approximately 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (anthranilic acid) is consumed.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
Precipitation: The product will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acetic acid and unreacted anhydride.
-
Drying and Purification: Dry the collected solid in a vacuum oven. The crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from ethanol to yield a crystalline solid.[3]
| Parameter | Value | Reference |
| Starting Material | Anthranilic Acid | [3][4] |
| Reagent | Acetic Anhydride (excess) | [3] |
| Solvent | None (reagent as solvent) | [3] |
| Temperature | Reflux (~140 °C) | |
| Time | 2-4 hours | |
| Typical Yield | >80% | [4] |
Stage 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
Principle and Mechanistic Insight
This stage transforms the benzoxazinone intermediate into the core quinazolinone structure. Hydrazine hydrate (NH₂NH₂·H₂O) serves as the key nitrogen nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. The terminal amino group of hydrazine attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone ring, leading to ring opening. The resulting intermediate then undergoes intramolecular cyclization, with the second amino group of the hydrazine moiety attacking the imine carbon (C2), followed by dehydration to form the stable, six-membered dihydropyrimidinone ring of the 3-amino-2-methylquinazolin-4(3H)-one.[3][5]
Caption: Key steps in the formation of the quinazolinone ring.
Experimental Protocol
-
Reagent Setup: Dissolve the purified 2-methyl-4H-3,1-benzoxazin-4-one (16.1 g, 0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, ~6.2 mL, 0.1 mol) dropwise at room temperature. The addition should be cautious as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and maintain it for 6-8 hours. Monitor the reaction's completion using TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol and then dry it. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford pure 3-amino-2-methylquinazolin-4(3H)-one.[3]
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-4H-3,1-benzoxazin-4-one | [3] |
| Reagent | Hydrazine Hydrate | [1][3] |
| Solvent | Ethanol | [3] |
| Temperature | Reflux (~78 °C) | [3] |
| Time | 6-8 hours | [3] |
| Typical Yield | 80-90% | [1] |
Stage 3: Synthesis of N-(2-Methyl-4-oxo-3(4H)-quinazolinyl)benzamide
Principle and Mechanistic Insight
This final step is a standard N-acylation reaction. The nucleophilic 3-amino group of the quinazolinone attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards the product.[6] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion intermediate.
Experimental Protocol
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve 3-amino-2-methylquinazolin-4(3H)-one (1.75 g, 0.01 mol) in 20 mL of anhydrous pyridine. Cool the flask in an ice bath.
-
Acylation: While stirring, add benzoyl chloride (1.2 mL, ~0.01 mol) dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water.
-
Isolation: The solid product will precipitate. Filter the precipitate and wash it thoroughly with a dilute sodium bicarbonate solution to remove any unreacted benzoyl chloride and pyridinium hydrochloride, followed by a final wash with cold water.
-
Drying and Purification: Dry the crude product. Recrystallize from ethanol or a similar suitable solvent to obtain the pure N-(2-Methyl-4-oxo-3(4H)-quinazolinyl)benzamide. The expected product characteristics can be compared with literature data for analogous compounds.[7]
| Parameter | Value | Reference |
| Starting Material | 3-Amino-2-methylquinazolin-4(3H)-one | [6] |
| Reagent | Benzoyl Chloride | [7] |
| Base/Solvent | Anhydrous Pyridine | [7] |
| Temperature | 0 °C to Room Temperature | |
| Time | 4-6 hours | - |
| Typical Yield | 50-60% | [7] |
Note: The protocol above details the synthesis of the 2-methyl analog. To synthesize the target N-(4-Oxo-3(4H)-quinazolinyl)benzamide (unsubstituted at the 2-position), one would need to start with a non-methylated benzoxazinone in Stage 1, which can be prepared from anthranilic acid using triethyl orthoformate followed by cyclization. The subsequent stages would follow similar principles.
References
-
Babu, S. K., & Subba Rao, A. V. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. Available at: [Link]
-
Ghoraishi, Z., & Kaboudin, B. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. PMC. Available at: [Link]
-
Smalley, R. K. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar. Available at: [Link]
-
El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Babu, S. K., & Subba Rao, A. V. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). ResearchGate. Available at: [Link]
-
Babu, S. K., & Subba Rao, A. V. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-... Ingenta Connect. Available at: [Link]
-
Bain, D. T., & Smalley, R. K. (1968). Synthesis of 2-Substituted-4H-3,I -benzoxazin-4-ones. RSC Publishing. Available at: [Link]
-
Bain, D. I., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. Available at: [Link]
-
Glavač, N., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Available at: [Link]
-
Wang, Y., et al. (2016). Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry. Available at: [Link]
-
Christodoulou, E., et al. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI. Available at: [Link]
-
Zareyee, D., & Khalilzadeh, M. A. (2018). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Ismail, M. F., et al. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. ResearchGate. Available at: [Link]
-
Gürbüz, S., et al. (2021). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. PMC. Available at: [Link]
-
Al-Windy, S. A. H., et al. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]
-
Ismail, M. F., et al. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new h. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available at: [Link]
-
Development of science. (2025). Synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. Available at: [Link]
-
Arshad, S., et al. (2011). 2-Phenyl-4H-3,1-benzoxazin-4-one. PMC. Available at: [Link]
-
Karmakar, B., & Banerji, A. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pakistan Science Abstracts. (n.d.). Some reactions of 2-(-chlorophenyl)-4H-1, 3 -benzoxazin-4-one and 2. Available at: [Link]
-
ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Available at: [Link]
-
Rizk, S. A. (n.d.). Reactivity of 3-Amino-2-Ethoxyquinazolin-4(3H)-one in the Synthesis of NovelQuinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. PMC. Available at: [Link]
-
Weldegebrieal, G. K., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Acylation or alkylation of 3-amino-4(3H)-quinazolinones 25. Available at: [Link]
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- 7. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
One-pot synthesis of 3-benzamidoquinazolin-4(3H)-one derivatives
Application Note: One-Pot Synthesis of 3-Benzamidoquinazolin-4(3H)-one Derivatives
Introduction & Pharmacological Significance
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., febrifugine, luotonin A) and synthetic drugs (e.g., methaqualone).[1][2] Among its diverse derivatives, 3-benzamidoquinazolin-4(3H)-ones (also known as N-(4-oxoquinazolin-3(4H)-yl)benzamides) have garnered significant attention for their potent biological profiles, including anticonvulsant, antimicrobial, and anti-inflammatory activities .
Traditional synthesis often involves multi-step procedures requiring the isolation of sensitive intermediates like benzoxazinones. This guide details a robust, one-pot multicomponent reaction (MCR) protocol using isatoic anhydride, benzhydrazide, and an orthoester. This approach maximizes atom economy, reduces solvent waste, and eliminates intermediate purification steps.
Reaction Mechanism & Logic
The synthesis proceeds via a cascade sequence:
-
Nucleophilic Attack: The hydrazide nitrogen attacks the carbonyl of isatoic anhydride.
-
Decarboxylation: Ring opening occurs with the release of CO₂, forming the stable intermediate N-(2-aminobenzoyl)benzhydrazide.
-
Cyclocondensation: The amino group of the intermediate condenses with the orthoester (acting as a C1 synthone), followed by intramolecular cyclization to form the final quinazolinone ring.
Visualized Pathway (Graphviz)
Caption: Mechanistic pathway for the one-pot synthesis of 3-benzamidoquinazolin-4(3H)-one involving decarboxylative amidation and subsequent cyclization.
Materials & Equipment
Reagents:
-
Isatoic Anhydride (IA): >98% purity. Acts as the electrophilic anthranilic acid equivalent.
-
Benzhydrazide: Substituted or unsubstituted (1.0 equiv).
-
Triethyl Orthoformate (TEOF): Acts as the cyclizing agent (1.2–1.5 equiv).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) OR Alum (
). -
Solvent: Ethanol (absolute) or PEG-400 (for green chemistry applications).
Equipment:
-
Round-bottom flask (50 mL) with reflux condenser.
-
Magnetic stirrer and heating mantle/oil bath.
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup.
Detailed Experimental Protocol
Step 1: Reaction Setup
-
In a 50 mL round-bottom flask, dissolve Isatoic Anhydride (1.0 mmol, 163 mg) and Benzhydrazide (1.0 mmol, 136 mg) in Ethanol (5-10 mL) .
-
Add p-TSA (0.1 mmol, 19 mg) as a catalyst.
-
Note: If using Alum, add 10 mol% (approx. 47 mg).
-
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
Step 2: Intermediate Formation & Cyclization
-
Heat the mixture to reflux (approx. 80°C) .
-
After 30–60 minutes, CO₂ evolution will cease, indicating the formation of the N-(2-aminobenzoyl)benzhydrazide intermediate.
-
Add Triethyl Orthoformate (1.5 mmol, 0.25 mL) dropwise to the hot reaction mixture.
-
Continue refluxing for an additional 2–4 hours .
-
Checkpoint: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/n-Hexane 1:2). The starting materials should disappear, and a new spot (Product) should appear.
-
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g) with vigorous stirring. The product typically precipitates as a solid.
-
Filter the solid under vacuum and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol or DMF/Ethanol mixture to obtain the pure product.
Optimization & Troubleshooting
The choice of catalyst and solvent significantly impacts yield and reaction time.
| Entry | Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) | Notes |
| 1 | None | Ethanol | 8 | 45-55 | Slow; incomplete conversion. |
| 2 | p-TSA | Ethanol | 3 | 88-92 | Recommended; clean workup. |
| 3 | Alum ( | Ethanol | 3.5 | 85-90 | Non-toxic, eco-friendly alternative. |
| 4 | Iodine ( | DMSO | 2 | 80-85 | Faster but harder workup (iodine removal). |
| 5 | Silica Sulfuric Acid | Solvent-Free | 0.5 | 90-95 | Best for Green Chemistry; requires microwave. |
Troubleshooting Guide:
-
Low Yield: Ensure TEOF is fresh; it hydrolyzes in moist air. Increase TEOF to 2.0 equiv.
-
Oily Product: If the product does not precipitate on ice, extract with Ethyl Acetate, dry over
, and evaporate. Triturate the residue with diethyl ether. -
Incomplete Cyclization: If the intermediate amide persists (checked by TLC), add a few drops of acetic acid and reflux longer.
Characterization Data (Representative)
Compound: 3-Benzamidoquinazolin-4(3H)-one
-
Melting Point: 188–190 °C.
-
IR (
): 3250 (NH stretch), 1690 (C=O, amide), 1665 (C=O, quinazolinone ring), 1605 (C=N). -
NMR (DMSO-
, 400 MHz): 11.5 (s, 1H, NH), 8.4 (s, 1H, H-2 of quinazolinone), 8.2 (d, 1H, Ar-H), 7.9 (d, 2H, benzoyl Ar-H), 7.5–7.8 (m, 6H, Ar-H).-
Key Feature: The singlet at ~8.4 ppm confirms the formation of the quinazolinone ring (H-2 proton).
-
References
-
Adib, M., Sheikhi, E., & Bijanzadeh, H. R. (2012).[3] One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines.[3] Synlett, 23(01), 85-88.
-
Senol, I. M., Celik, I., & Avan, I. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.[4] Turkish Journal of Chemistry, 43(6), 1580-1596.
-
Hassankhani, A. (2019). Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc catalyzed by SnCl2.2H2O under solvent-free conditions. Eurasian Chemical Communications, 1(2), 248-256.
-
Mohammadi Ziarani, G., et al. (2013). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 29(4), 1597-1603.
Sources
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- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. "One-pot synthesis of quinazolin-4(3$H$)-ones and 2,3-dihydroquinazolin" by İLBİLGE MERVE ŞENOL, İLHAMİ ÇELİK et al. [journals.tubitak.gov.tr]
Application Note: Solvent Selection and Solubilization Protocols for N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Executive Summary
N-(4-Oxo-3(4H)-quinazolinyl)benzamide represents a class of highly potent, biologically active molecules featuring a privileged quinazolin-4(3H)-one heterocyclic core[1]. While derivatives of this scaffold exhibit promising pharmacological properties—ranging from antimicrobial to anticancer activities—their progression into in vitro and in vivo models is frequently bottlenecked by severe aqueous insolubility[2].
This application note provides a comprehensive, field-validated guide to selecting appropriate solvent systems and formulating N-(4-Oxo-3(4H)-quinazolinyl)benzamide. By understanding the thermodynamic barriers to solvation, researchers can utilize these step-by-step protocols to generate stable, reproducible solutions that prevent compound precipitation and ensure accurate biological readouts.
Physicochemical Profiling & Solvation Thermodynamics
To effectively dissolve N-(4-Oxo-3(4H)-quinazolinyl)benzamide, one must first understand the structural causality behind its insolubility.
-
Strong Crystal Lattice Energy: The molecule consists of a fused, planar quinazolin-4(3H)-one core conjugated to a benzamide moiety. This high degree of planarity promotes extensive intermolecular
stacking. Furthermore, the presence of multiple hydrogen-bond donors (amide -NH) and acceptors (carbonyl oxygens, pyrimidine nitrogens) facilitates a rigid crystalline network. This is evidenced by the characteristically high melting points (>200 °C) observed across quinazolinone-benzamide derivatives[3]. -
High Lipophilicity (LogP): The lack of ionizable groups at physiological pH renders the molecule highly hydrophobic.
-
The Dielectric Gap: When introduced directly into aqueous media (dielectric constant
), the water molecules cannot competitively disrupt the compound's internal hydrogen bonds. Therefore, a solvent with a high dielectric constant and strong hydrogen-bond accepting capability—such as Dimethyl Sulfoxide (DMSO)—is strictly required to break the crystal lattice and solvate the monomeric compound[4].
Quantitative Solvent Selection Matrix
The following table summarizes the empirical solubility profiles for quinazolin-4(3H)-one derivatives to guide primary solvent and co-solvent selection[5][6].
| Solvent / Excipient | Classification | Estimated Max Solubility | Application Suitability | Mechanistic Role |
| DMSO | Primary Solvent | Master Stock Preparation | Disrupts H-bond networks; high dipole moment solvates planar rings. | |
| DMF | Primary Solvent | Alternative Stock | Useful if compound is sensitive to DMSO oxidation. | |
| PEG 400 / 300 | Co-solvent | Miscible with DMSO | In Vivo Formulation | Reduces the dielectric gap between DMSO and aqueous phases. |
| Tween 80 | Non-ionic Surfactant | Miscible | In Vivo Formulation | Forms micelles to encapsulate hydrophobic cores, preventing nucleation. |
| Saline / PBS | Aqueous Buffer | Final Diluent | Physiological vehicle; causes rapid precipitation if used without co-solvents. |
Solubilization Workflow & Decision Tree
The following diagram illustrates the logical progression from solid powder to assay-ready formulations, incorporating mandatory quality control (QC) checkpoints to ensure a self-validating experimental system.
Figure 1: Step-by-step workflow for the solubilization and downstream formulation of N-(4-Oxo-3(4H)-quinazolinyl)benzamide, highlighting critical QC validation steps.
Detailed Experimental Protocols
Protocol A: Preparation of a 10 mM Master Stock Solution
Causality Check: Hygroscopic moisture in aged DMSO will drastically reduce the solubility of quinazolinones[6]. Always use anhydrous, newly opened DMSO.
-
Equilibration: Allow the vial of N-(4-Oxo-3(4H)-quinazolinyl)benzamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh the required mass of the compound into a sterile, solvent-resistant glass vial or low-retention microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Agitation: Vortex the solution vigorously for 30–60 seconds.
-
Sonication (Critical Step): Place the vial in a water bath sonicator for 5–10 minutes at room temperature. The ultrasonic waves provide the activation energy required to break the strong intermolecular
stacking of the quinazolinone core[7].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Validation: Hold the vial against a light source. The solution must be completely transparent with no visible particulates.
-
Storage: Aliquot into single-use volumes and store at -80°C for up to 6 months[6]. Avoid freeze-thaw cycles, which induce irreversible crystallization.
Protocol B: In Vitro Cell Culture Formulation
Objective: Achieve target dosing concentrations while keeping the final DMSO concentration
-
Pre-warming: Warm the master stock (10 mM) and the cell culture media to 37°C. Why: Temperature shock upon mixing is the primary cause of compound "crashing out."
-
Serial Dilution: If your target assay concentration is 10
M, first create a 1 mM intermediate stock in 100% DMSO. -
Aqueous Addition: Add the intermediate stock to the pre-warmed culture media dropwise while vortexing continuously.
-
Validation (Self-Validating System): Before applying to cells, measure the Optical Density (OD) of the media at 600 nm. An elevated OD600 compared to a vehicle control indicates the presence of colloidal micro-precipitates[4]. Do not use the formulation if precipitation is detected.
Protocol C: In Vivo Dosing Formulation (Clear Solution Strategy)
Objective: Formulate a 2 mg/mL solution for systemic administration without precipitation in the bloodstream. Standard Vehicle: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline[5]. Strict Rule:The order of addition is absolute. Deviating from this order will cause immediate and irreversible precipitation.
-
Step 1 (Primary Solvation): Add 100
L of a highly concentrated DMSO stock (e.g., 20 mg/mL) to a clean vial. -
Step 2 (Co-solvent Bridging): Add 400
L of PEG 400 to the DMSO solution. Vortex thoroughly until a homogenous, clear solution is formed. Why: PEG 400 acts as a thermodynamic bridge, gradually lowering the polarity of the environment. -
Step 3 (Surfactant Encapsulation): Add 50
L of Tween 80. Vortex vigorously. Why: Tween 80 coats the solvated molecules in micelles, creating a kinetic barrier against crystal nucleation when water is introduced[4].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Step 4 (Aqueous Dilution): Slowly add 450
L of sterile Saline (0.9% NaCl) dropwise while continuously mixing. -
Validation: The final solution should be optically clear. If the solution appears milky or opalescent, the compound has precipitated, and the formulation must be discarded.
References
-
H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach National Institutes of Health (NIH) / ACS Omega URL:[Link]
-
Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review OMICS International / Medicinal Chemistry URL:[Link]
-
Quinazolin-4-One: A Versatile Molecule (Sonochemical Approaches) ResearchGate URL:[Link]
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- 1. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note: In Vitro Antimicrobial Characterization of Quinazolinone Derivatives
[1]
Introduction & Scientific Rationale
Quinazolinone derivatives (specifically 4(3H)-quinazolinones and quinazoline-2,4-diones) represent a "privileged scaffold" in medicinal chemistry, exhibiting potent antimicrobial properties often by inhibiting DNA gyrase (GyrB subunit) and Topoisomerase IV [1, 2]. Unlike traditional fluoroquinolones that primarily target the breakage-reunion domain, many novel quinazolinones stabilize the DNA-cleavage complex through unique interactions with the Toprim domain [3].
However, the physicochemical properties of these derivatives—specifically high lipophilicity and low aqueous solubility—create significant artifacts in standard antimicrobial assays. Traditional turbidity-based readouts (OD600) frequently yield false positives due to compound precipitation in aqueous media.
This guide provides a modified, self-validating workflow integrating CLSI M07-A10 standards with colorimetric endpoints (Resazurin) to ensure data integrity.
Pre-Analytical Considerations: The Solubility Paradox
The most common failure mode in quinazolinone screening is "pseudo-activity" caused by precipitation.
Solvent Management (DMSO)
Quinazolinones require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to bacteria at high concentrations.
-
The Limit: Most bacteria (E. coli, S. aureus) tolerate up to 2% v/v DMSO without significant growth inhibition [4].
-
The Rule: The final assay concentration of DMSO must be ≤ 1% .
-
Stock Preparation: Prepare stocks at 100x the highest desired test concentration.
-
Example: To test at 64 µg/mL, prepare a stock at 6.4 mg/mL in 100% DMSO. Diluting this 1:100 into the assay well yields 64 µg/mL drug and 1% DMSO.
-
Protocol 1: Modified Broth Microdilution (MIC)
Standard: Adapted from CLSI M07-A10 [5] with Resazurin Modification [6]. Objective: Determine Minimum Inhibitory Concentration (MIC) without precipitation interference.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (Mg2+, Ca2+) are critical for bridging quinazolinone interactions with DNA.
-
Reagent: Resazurin Sodium Salt (0.015% w/v in sterile PBS).
-
Controls: Ciprofloxacin (Positive), 1% DMSO (Solvent Control), Sterile Media (Negative).
Experimental Workflow
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB to reach starting density of CFU/mL. -
Plate Setup:
-
Add 50 µL CAMHB to columns 2-12 of a 96-well plate.
-
Add 100 µL of Compound Stock (2x concentration in 2% DMSO/Media) to column 1.
-
Perform serial 2-fold dilution from column 1 to 10. Discard 50 µL from column 10.
-
Result: Columns 1-10 have decreasing drug conc, constant 1% DMSO.
-
-
Inoculation: Add 50 µL of diluted bacterial inoculum to wells 1-11.
-
Final Well Volume: 100 µL.
-
Final Bacterial Density:
CFU/mL.[1]
-
-
Incubation: Seal and incubate at 35 ± 2°C for 18-20 hours.
-
The Resazurin Step (Critical for Quinazolinones):
Data Visualization: MIC Workflow
Caption: Modified MIC workflow. The Resazurin step bypasses false positives caused by compound precipitation.
Protocol 2: Time-Kill Kinetics
Objective: Determine if the quinazolinone is bacteriostatic or bactericidal. Significance: DNA gyrase inhibitors are typically bactericidal.
-
Setup: Prepare tubes with compound at 1x MIC and 4x MIC .
-
Inoculation: Inoculate with
CFU/mL. -
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on Agar. Count colonies.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL (99.9% kill). -
Bacteriostatic:
reduction.
-
Protocol 3: Biofilm Inhibition Assay
Objective: Quinazolinones often target resistant strains which form biofilms. Method: Crystal Violet Staining [7].[5][6][7][8]
-
Growth: Incubate bacteria + compound in 96-well plate (static) for 24h.
-
Wash: Gently remove media. Wash 3x with sterile water (removes planktonic cells).
-
Stain: Add 125 µL 0.1% Crystal Violet for 10 mins.
-
Solubilize: Wash excess stain. Add 30% Acetic Acid to solubilize the biofilm-bound dye.[8]
-
Read: Measure Absorbance at 590 nm.
Mechanistic Insight: DNA Gyrase Inhibition[1][10][11]
Understanding the target is vital for interpreting data. Quinazolinones generally act by stabilizing the DNA-enzyme cleavage complex, leading to the accumulation of double-strand breaks.
Caption: Mechanism of Action. Quinazolinones induce cell death by trapping the Topoisomerase-DNA complex.
Data Analysis & Troubleshooting
Quality Control Criteria
| Parameter | Acceptance Criteria |
| Z-Factor | > 0.5 (for high-throughput screens) |
| Solvent Control | Growth within 10% of Negative Control |
| Sterility Control | Absorbance < 0.05 (No Color Change) |
| Ciprofloxacin MIC | Within CLSI QC Ranges (e.g., E. coli ATCC 25922: 0.004-0.015 µg/mL) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate in wells | Compound insolubility in aqueous media. | Do not filter. Use Resazurin assay. Ensure final DMSO |
| Blue color in all wells | Inactive bacteria or too short incubation. | Check inoculum viability.[1][3][9][10] Extend Resazurin incubation to 4h. |
| Pink color in Sterility Control | Contamination.[3] | Discard plate. Re-autoclave media. |
| High MICs in Gram-Negatives | Efflux pump activity. | Repeat assay with Efflux Pump Inhibitor (e.g., PAβN) to confirm. |
References
-
Mhlongo, N. N., et al. (2023).[6] "New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme."[11] Molecules. Link
-
Malik, I., et al. (2010). "Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Ginsburg, A. S., et al. (2005). "Probing the Differential Interactions of Quinazolinedione PD 0305970 and Quinolones with Gyrase and Topoisomerase IV." Antimicrobial Agents and Chemotherapy.[3][5][10][12] Link
-
Wadhwani, T., et al. (2008). "Effect of various solvents on bacterial growth in context of determining MIC of various antimicrobials." Internet Journal of Microbiology. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1][13] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.[1][14] Link
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods. Link
-
O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments. Link
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. journals.asm.org [journals.asm.org]
- 3. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ableweb.org [ableweb.org]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. scribd.com [scribd.com]
Cytotoxicity screening of N-(4-Oxo-3(4H)-quinazolinyl)benzamide on HeLa cells
Application Note: High-Throughput Cytotoxicity Screening of N-(4-Oxo-3(4H)-quinazolinyl)benzamide on HeLa Cells
Abstract & Introduction
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad pharmacological activities including antimicrobial, anti-inflammatory, and potent anticancer properties.[1] Specifically, N-(4-Oxo-3(4H)-quinazolinyl)benzamide derivatives have emerged as promising candidates for oncology due to their ability to interfere with microtubule polymerization and inhibit epidermal growth factor receptor (EGFR) signaling pathways.
This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of this compound class against HeLa cells (human cervical adenocarcinoma). Unlike generic protocols, this guide addresses the specific solubility challenges of quinazolinones and integrates mechanistic validation steps to distinguish between cytostatic and cytotoxic effects.
Key Mechanistic Targets:
-
Primary: Tubulin polymerization inhibition (leading to G2/M arrest).[2]
-
Secondary: Induction of the intrinsic apoptotic pathway (Caspase-3/9 activation).[3]
Experimental Workflow
The following diagram outlines the critical path from compound preparation to data analysis.
Figure 1: End-to-end workflow for cytotoxicity screening of quinazolinone derivatives.
Materials & Reagents
| Reagent/Material | Specification | Purpose |
| Target Compound | N-(4-Oxo-3(4H)-quinazolinyl)benzamide (>98% purity) | Test Agent |
| Cell Line | HeLa (ATCC® CCL-2™) | Model System |
| Culture Media | DMEM + 10% FBS + 1% Pen/Strep | Cell Growth |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Metabolic Activity Indicator |
| Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Compound/Crystal Solubilization |
| Positive Control | Doxorubicin or Cisplatin | Assay Validation |
Detailed Protocol
Step 1: Compound Preparation (Critical)
Quinazolinones are often lipophilic and poorly soluble in aqueous media. Improper solubilization leads to precipitation and false negatives.
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex/sonicate until clear.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into culture media immediately prior to use. Ensure the final DMSO concentration in the well never exceeds 0.5% , as DMSO itself is cytotoxic to HeLa cells at >1%.
Step 2: Cell Seeding
-
Harvest HeLa cells in the logarithmic growth phase (approx. 70-80% confluence).
-
Count cells using a hemocytometer or automated counter. Viability must be >95% (Trypan Blue exclusion).
-
Dilute cells to 5 × 10⁴ cells/mL in complete media.
-
Dispense 100 µL/well (5,000 cells/well) into a 96-well flat-bottom plate.
-
Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 3: Compound Treatment[5]
-
Prepare serial dilutions of N-(4-Oxo-3(4H)-quinazolinyl)benzamide in media. Recommended range: 0.1, 1, 5, 10, 25, 50, 100 µM .
-
Aspirate old media from the wells (carefully, without disturbing the monolayer).
-
Add 100 µL of treatment media to triplicate wells.
-
Controls:
-
Incubate: 48 to 72 hours.
Step 4: MTT Assay
-
Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.[7]
-
Add 10 µL of MTT stock to each well (final conc. 0.5 mg/mL).[8][9]
-
Incubate for 3–4 hours at 37°C. Note: Check for purple formazan crystals under a microscope.
-
Carefully aspirate the supernatant.
-
Add 100 µL DMSO to each well to solubilize the crystals.
-
Agitate the plate on an orbital shaker for 15 minutes (protected from light).
-
Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.
Data Analysis & Interpretation
Calculate the percentage of cell viability using the formula:
IC50 Determination: Plot Log(Concentration) vs. % Viability. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC50.
Expected Results:
-
High Potency: IC50 < 10 µM (Promising lead).
-
Moderate Potency: IC50 10–50 µM.
-
Low Potency: IC50 > 50 µM.
Mechanistic Validation (The "Why")
Cytotoxicity can result from necrosis (toxicity) or apoptosis (programmed death). To validate that N-(4-Oxo-3(4H)-quinazolinyl)benzamide acts via a specific anticancer mechanism (likely tubulin destabilization), the following pathway is proposed and should be validated via Annexin V/PI staining.
Figure 2: Proposed Mechanism of Action. Quinazolinones typically inhibit tubulin polymerization, triggering G2/M arrest and subsequent intrinsic apoptosis.
Troubleshooting & Quality Control
-
High Background: Ensure complete removal of media before adding DMSO, or use a reference wavelength (630 nm) to subtract cellular debris noise.
-
Precipitation: If crystals form in the treatment wells before MTT addition, the compound has precipitated. Repeat with lower concentrations or improve the DMSO pre-dilution step.
-
Edge Effect: Evaporation in outer wells can skew data. Fill edge wells with PBS and use only inner wells for data if this occurs.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
-
Abcam. (n.d.). MTT assay protocol. Abcam Protocols.
-
Gawad, N. M., et al. (2010).[10] New quinazolinone derivatives: synthesis, anti-inflammatory and antitumor activities.[5][10][11] Chem Tech, 2, 1560–1578.[10]
-
ATCC. (n.d.). MTT Cell Proliferation Assay Instruction Guide. American Type Culture Collection.
-
Shi, Y., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms.[2][3][12][13] International Journal of Molecular Medicine.
Sources
- 1. iajpr.com [iajpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Molecular Docking of Quinazolinone Benzamides into the EGFR Kinase Active Site
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) remains a primary therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) have shown clinical success, acquired resistance via point mutations (such as T790M) necessitates the development of novel scaffolds. Quinazolinone benzamides have emerged as highly potent, next-generation inhibitors. By introducing an amide-linked benzene ring to the quinazolinone core, these molecules achieve superior penetration into the kinase hydrophobic pocket[1].
This application note provides a comprehensive, self-validating computational protocol for modeling the molecular docking of quinazolinone benzamides into the EGFR ATP-binding site. It is designed for computational chemists and drug development professionals seeking to establish highly accurate structure-based drug design (SBDD) workflows.
Mechanistic Rationale & Structural Biology
To design effective inhibitors, one must first understand the causality of the receptor's signaling cascade and the structural topology of its active site. EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream proliferation pathways (PI3K/AKT/mTOR and RAS/RAF/MEK/ERK).
Figure 1: EGFR signaling cascade and targeted inhibition by quinazolinone benzamides.
Why Quinazolinone Benzamides?
The ATP-binding pocket of EGFR is characterized by a narrow hinge region and a deep hydrophobic cleft.
-
The Quinazolinone Core: Mimics the adenine ring of ATP. It acts as the primary anchor, forming critical hydrogen bonds with the hinge region (specifically Met793 and Gly719)[1][2].
-
The Benzamide Linker: The amide bond acts as a flexible, directional bridge. Causality: This structural modification allows the side chain to navigate the steric constraints of the active site. The amide oxygen frequently acts as a hydrogen bond acceptor for the regulatory αC-helix residue Lys745[1], while the terminal benzene ring deeply penetrates the hydrophobic pocket to form stabilizing contacts with Leu718, Leu764, and Met769[3].
Experimental Protocol: Self-Validating Docking Workflow
To ensure high scientific integrity, molecular docking cannot be treated as a "black box." The following step-by-step methodology establishes a self-validating system where every computational choice is grounded in physical chemistry.
Figure 2: Step-by-step computational molecular docking and internal validation workflow.
Phase 1: Protein Preparation (The Foundation of Accuracy)
-
Structure Selection: Retrieve a high-resolution X-ray crystal structure of EGFR from the Protein Data Bank (e.g., PDB ID: 4WKQ for wild-type or 6LUD for T790M mutant)[1][2].
-
Solvent Processing: Remove all co-crystallized water molecules located >3.0 Å away from the active site. Causality: Bulk water adds unnecessary computational noise, but tightly bound bridging waters (e.g., dual-water bridges) must be retained as they often mediate crucial ligand-protein interactions.
-
Protonation State Assignment: Add polar hydrogens and assign protonation states at a physiological pH of 7.4. Causality: Proper assignment of tautomeric states for histidine residues in the kinase domain is critical. Incorrect protonation distorts the hydrogen-bonding network, leading to false-positive docking scores and inverted binding poses.
Phase 2: Ligand Preparation
-
Geometry Optimization: Sketch the 2D structures of the quinazolinone benzamide derivatives and convert them to 3D geometries.
-
Energy Minimization: Apply a robust force field (e.g., OPLS4 or MMFF94) to minimize the energy of the ligands. Causality: This step relaxes steric clashes and ensures the benzamide linker is in a thermodynamically stable conformation prior to docking.
Phase 3: Grid Generation & Molecular Docking
-
Receptor Grid Definition: Center the grid box precisely on the co-crystallized ligand (e.g., Gefitinib). Set the bounding box to 20 Å × 20 Å × 20 Å. Causality: The search space must be restricted to the active site to prevent the algorithm from finding thermodynamically favorable but biologically irrelevant allosteric poses. The 20 Å size is strictly chosen to accommodate the extended conformational degrees of freedom introduced by the benzamide linker.
-
Docking Execution: Run the docking simulation using Extra Precision (XP) mode (e.g., Schrödinger Glide) or high exhaustiveness (e.g., AutoDock Vina) to allow extensive sampling of the benzamide tail.
Phase 4: Post-Docking Analysis & Self-Validation
-
Self-Validating Control (RMSD Re-docking): Before screening novel quinazolinone benzamides, extract and re-dock the native co-crystallized ligand into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental X-ray pose is ≤ 2.0 Å. This internal control proves that the chosen force field and grid parameters accurately reproduce known biological realities.
-
Interaction Mapping: Evaluate the binding free energy (ΔG) and map key interactions. A successful quinazolinone benzamide pose should exhibit a docking energy of approximately -32.0 kcal/mol[1] and demonstrate hydrogen bonding with Met793, Lys745, or Asp831[2][3].
Quantitative Data Presentation
The following table synthesizes quantitative docking and in vitro assay data from recent authoritative studies on quinazolinone derivatives targeting EGFR, providing a benchmark for expected experimental outcomes.
| Compound Class / Derivative | Target Kinase Status | Key Interacting Residues (Docking) | Estimated Binding Energy (kcal/mol) | Experimental IC₅₀ (μM) |
| Gefitinib (Control) | EGFR (WT) | Met793, Thr790 | -28.4 to -30.1 | ~0.01 - 0.05 |
| Quinazolinone Benzamide (6d) | EGFR (WT) | Gly719, Lys745 | -32.57 | 0.77 |
| Quinazoline Amide (IIIa) | EGFR (WT) | Asp831, Leu718, Met769 | -31.20 | < 0.05 (Surpasses Erlotinib) |
| 3-Methyl-Quinazolinone (5k) | EGFR (WT) | Arg817, Thr830, Lys721 | -31.80 | 0.010 |
| Quinazoline Derivative (9) | EGFR (T790M) | Lys745, Asp855 | -34.20 | 0.11 |
Data synthesized from peer-reviewed literature detailing quinazolinone and quinazoline amide derivatives[1][2][3][4].
References
1.[1] Title: Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Source: J-Stage. URL: 2.[3] Title: Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. Source: Chemical Review and Letters. URL: 3.[2] Title: Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Source: Journal of Applied Pharmaceutical Science (JAPS). URL: 4.[4] Title: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Source: Taylor & Francis. URL:
Sources
- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 2. japsonline.com [japsonline.com]
- 3. Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy [chemrevlett.com]
- 4. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Recrystallization Strategies for the Purification of 3-Substituted Quinazolin-4(3H)-ones
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
3-Substituted quinazolin-4(3H)-ones are privileged pharmacophores widely recognized for their diverse biological activities, including anticancer, antimicrobial, and antihypertensive properties . The synthesis of these heterocycles—often achieved via the cyclocondensation of anthranilic acid derivatives with primary amines or via Niementowski-type reactions—frequently yields crude mixtures containing unreacted precursors, polymeric byproducts, and dehydrating agents.
While column chromatography is effective for small-scale purification, it is unscalable and resource-intensive for late-stage drug development. Recrystallization remains the gold standard for isolating analytically pure quinazolinones. The challenge in purifying these compounds lies in the dual nature of the quinazolin-4(3H)-one core: it possesses a polar lactam moiety capable of hydrogen bonding, coupled with a highly lipophilic aromatic backbone and structurally variable 3-substituents. Selecting the correct solvent system requires a thermodynamic understanding of the target molecule's crystal lattice energy and solvation dynamics.
Thermodynamic Basis of Solvent Selection
The choice of recrystallization solvent is dictated by the electronic and steric nature of the 3-substituent attached to the quinazolinone ring.
-
Protic Solvents (Ethanol, Methanol): Ideal for standard 3-aryl or 3-alkyl quinazolinones. The hydroxyl group of the solvent hydrogen-bonds with the C=O of the lactam at elevated temperatures, breaking the crystal lattice. Upon cooling, the bulky, lipophilic 3-substituent disrupts this solvation, providing the thermodynamic driving force for rapid nucleation and crystallization .
-
Aromatic/Non-Polar Solvents (Toluene): Required for highly conjugated systems (e.g., triazolo-quinazolines). Toluene disrupts strong intermolecular π-π stacking interactions present in the crude solid at high temperatures, allowing for the isolation of analytically pure crystals upon cooling .
-
Anti-Solvent Systems (DMF/Water, EtOH/Water): Necessary for bulky, highly rigid hybrids (e.g., benzimidazole-quinazolinone conjugates) that exhibit poor solubility in boiling alcohols. The highly polar DMF disrupts the rigid lattice, while water acts as the anti-solvent to force precipitation .
Table 1: Physicochemical Properties and Yield Profiles of Common Recrystallization Solvents
| Solvent System | Dielectric Constant (ε) | Boiling Point (°C) | Target Derivative Profile | Typical Yield Recovery |
| Absolute Ethanol | 24.5 | 78.4 | Alkyl/aryl substituted, moderate lipophilicity | 75–85% |
| Tetrahydrofuran (THF) | 7.5 | 66.0 | Highly lipophilic, bulky 3-substituents | 70–80% |
| Toluene | 2.4 | 110.6 | Aromatic, highly conjugated polycyclic systems | 65–75% |
| DMF / Water (Co-solvent) | 36.7 / 80.1 | 153.0 / 100.0 | Highly polar or rigid structures insoluble in EtOH | 80–90% |
Purification Workflow
The following diagram illustrates the logical decision-making and physical workflow required to achieve analytically pure quinazolin-4(3H)-one crystals.
Workflow for the recrystallization of 3-substituted quinazolin-4(3H)-ones.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol or THF)
Target: Moderately polar 3-substituted quinazolin-4(3H)-ones (e.g., 3-phenylquinazolin-4(3H)-one).
-
Dissolution: Transfer 1.0 g of the crude product to a 50 mL Erlenmeyer flask. Add 10–15 mL of absolute ethanol (substitute with THF for highly lipophilic compounds ).
-
Heating: Heat the suspension to a gentle reflux (78°C for EtOH) using a stirring hotplate. Add solvent dropwise until complete dissolution is achieved.
-
Causality Insight: Using the absolute minimum volume of boiling solvent ensures maximum supersaturation upon cooling, which is critical for high-yield recovery.
-
-
Hot Filtration: If insoluble dark impurities (e.g., polymeric byproducts) persist, perform a rapid hot gravity filtration through fluted filter paper to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 30 minutes.
-
Causality Insight: Slow, undisturbed cooling promotes the formation of a highly ordered, pure crystal lattice, excluding trapped impurities. Rapid cooling often leads to "oiling out" or the precipitation of amorphous, impure solids.
-
-
Isolation: Recover the crystals via vacuum filtration using a Buchner funnel. Wash the filter cake with 2–3 mL of ice-cold absolute ethanol to remove surface mother liquor.
-
Drying: Dry the crystals under high vacuum at 50°C for 4 hours to remove residual solvent.
Protocol B: Co-Solvent (Anti-Solvent) Recrystallization (DMF/H₂O)
Target: Highly rigid, polycyclic, or highly polar derivatives that degrade before melting or refuse to dissolve in boiling alcohols .
-
Dissolution: Suspend 1.0 g of crude product in 5 mL of N,N-dimethylformamide (DMF). Heat to 80°C until fully dissolved.
-
Anti-Solvent Addition: While maintaining the temperature and applying vigorous magnetic stirring, add distilled water dropwise until the solution becomes faintly turbid (reaching the cloud point).
-
Clarification: Add 1–2 drops of DMF until the solution just turns clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The drastic change in the dielectric constant of the microenvironment forces the quinazolinone out of solution.
-
Isolation & Washing: Filter under vacuum.
-
Critical Step: Wash extensively with copious amounts of cold water (20–30 mL). Because DMF has a high boiling point (153°C), residual traces will severely contaminate downstream biological assays and NMR spectra. Water effectively washes away the remaining DMF.
-
Self-Validating Quality Control
To ensure the protocol's success and confirm that the recrystallization system is self-validating, the purified product must be subjected to the following checks:
-
Melting Point Sharpness: A pure quinazolin-4(3H)-one derivative will exhibit a sharp melting point range (
). A depressed or broad melting range indicates trapped solvent within the crystal lattice or the presence of unreacted anthranilic acid. -
Spectroscopic Validation (
H-NMR): The defining structural feature of a pure 3-substituted quinazolin-4(3H)-one is the sharp singlet of the C2-H proton , which typically resonates far downfield between 8.00 and 8.50 ppm due to the deshielding effect of the adjacent nitrogen atoms and the carbonyl group . Furthermore, the complete absence of solvent peaks (e.g., the ethanol triplet/quartet at 1.1/3.6 ppm or DMF singlets at 2.8/2.9 ppm) confirms successful drying and lattice purity.
References
-
Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents Source: Galaxy Publication URL:[Link]
-
Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Biological effects of a new set 1,2,4-triazolo[1,5-a] quinazolines on heart rate and blood pressure Source: ResearchGate / d-nb.info URL:[Link]
-
(E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity Source: Taylor & Francis URL:[Link]
Technical Support Center: Solubility Optimization for N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-(4-Oxo-3(4H)-quinazolinyl)benzamide presents a specific solubility challenge due to its structural rigidity. Unlike simple quinazolinones, the addition of the benzamide group at the N3 position creates a hydrazide-like bridge (-C(=O)-N-N-C(=O)-).
The Problem: This molecule exhibits high lattice energy caused by:
-
Planarity: The fused quinazolinone ring and the benzamide side chain can adopt a planar conformation, facilitating strong
stacking. -
Hydrogen Bonding: The amide protons serve as strong donors, creating an intermolecular network that resists solvent penetration.
The Solution: While DMSO (Dimethyl sulfoxide) is the primary solvent, "passive" dissolution is rarely sufficient. This guide provides an active solubilization protocol using kinetic energy (heat/sonication) and co-solvent stepping to prevent precipitation in biological assays.
Standard Dissolution Protocol (Stock Preparation)
Objective: Prepare a clear, stable stock solution (typically 10–50 mM) in 100% DMSO.
Required Materials
-
Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC,
99.9%). -
Equipment: Ultrasonic water bath (35–40 kHz), Vortex mixer, Heating block.
The "Loop" Method
Do not simply add DMSO and wait. Follow this iterative cycle to break the crystal lattice.
-
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial heating if possible, to prevent leaching).
-
Wetting: Add 50% of the calculated DMSO volume. Vortex at high speed for 30 seconds.
-
The Kinetic Loop:
-
Step A (Sonication): Sonicate for 10 minutes at ambient temperature. Check for turbidity.[1]
-
Step B (Thermal Shift): If insoluble, heat to 60°C for 5–10 minutes.
-
Step C (Top-up): Once clear, add the remaining DMSO (pre-warmed to 37°C) to reach final volume.
-
Step D (Equilibration): Allow to cool to room temperature (RT). Visually inspect for reprecipitation.
-
Critical Note: If the solution precipitates upon cooling to RT, your concentration exceeds the saturation limit at 25°C. You must dilute to 50% concentration or store/dispense at 37°C.
Advanced Troubleshooting: The "Crash" in Aqueous Media
Scenario: You have a clear DMSO stock, but adding it to cell culture media or buffer causes immediate cloudiness (precipitation).[1]
Mechanism: Water is a stronger hydrogen bond donor/acceptor than DMSO. When water is added, it strips the DMSO shell from the drug molecules. The hydrophobic quinazolinyl-benzamide molecules then aggregate instantly.
Solution: The "Co-Solvent Step-Down" Protocol
Do not dilute directly from 100% DMSO to Water. Use intermediate polarity buffers.
Recommended Formulation (In Vivo / High Concentration Assay):
Preparation Order (Must be followed strictly):
-
Dissolve compound in DMSO (Clear solution).
-
Add PEG300 . Vortex. (Solution should remain clear).
-
Add Tween-80 . Vortex.
-
Add Saline/PBS dropwise while vortexing.
Visualization: Solubilization Decision Tree
Caption: Workflow for solubilizing N-(4-Oxo-3(4H)-quinazolinyl)benzamide, including the decision path for aqueous dilution.
Stability & Storage Data
| Parameter | Specification / Recommendation | Reason |
| Hygroscopicity | High | DMSO absorbs water from air. Water content >1% can cause the benzamide derivative to precipitate inside the stock vial over time. |
| Storage Temp | -20°C or -80°C | Prevents chemical degradation. |
| Freeze/Thaw | Max 3 cycles | Repeated freezing promotes crystal growth (Ostwald ripening). Aliquot immediately after initial prep. |
| Chemical Stability | Avoid Strong Acid/Base | The N-N hydrazide-like linkage is susceptible to hydrolysis at extreme pH. Keep pH 6–8. |
| DMSO Freezing | Freezes at 18.5°C | Stock solutions will be solid in the fridge. Must be fully thawed and vortexed before use to ensure homogeneity. |
Frequently Asked Questions (FAQ)
Q: My compound dissolved in DMSO, but turned into a "gel" when I put it in the fridge. Is it ruined? A: No. DMSO freezes at ~18.5°C. The "gel" state is likely just the solvent freezing. Thaw it completely at 37°C and vortex vigorously. If you see white distinct crystals after thawing, sonicate again.
Q: Can I use Ethanol instead of DMSO? A: Generally, no. Quinazolinone-benzamide derivatives usually show poor solubility in alcohols (ethanol/methanol) compared to DMSO or DMF [1]. Ethanol may be used as a co-solvent in the dilution step, but not for the primary stock.
Q: I need to inject this into mice. Can I inject 100% DMSO? A: No. 100% DMSO causes hemolysis and tissue necrosis. Use the Protocol 2 (Co-Solvent Step-Down) mentioned above. The final composition (10% DMSO / 40% PEG300 / 5% Tween / 45% Saline) is a standard, well-tolerated vehicle for this class of hydrophobic drugs [2].
Q: The solution is clear, but my biological results are inconsistent. A: Check for "microprecipitation." At high concentrations (e.g., 100 µM in media), the compound may form invisible nano-aggregates that affect bioavailability. Perform a light scattering check or spin the media at 10,000 x g for 10 mins and analyze the supernatant concentration to verify solubility.
References
-
Solubility of Quinazolinone Derivatives: Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents. Source: CIBTech / International Journal of Basic and Applied Chemical Sciences.
-
In Vivo Formulation Protocols (PEG/Tween/DMSO): 4(3H)-Quinazolinone Product Guide & Formulation Strategies. Source: MedChemExpress (MCE).
-
Synthesis and Structural Properties: Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives. Source: Bioorganic Chemistry (via PubMed).
-
General DMSO Troubleshooting: Gaylord Chemical DMSO Solubility Data & Handling Guide. Source: Gaylord Chemical.
Sources
Troubleshooting low yields in quinazolinone benzamide synthesis
Technical Support Center: Troubleshooting Quinazolinone Benzamide Synthesis
Executive Summary & Diagnostic Architecture
Low yields in the synthesis of quinazolinone benzamides—specifically the formation of 2-substituted or 3-substituted quinazolin-4(3H)-ones—are rarely due to a single catastrophic failure. Instead, they typically stem from three competing mechanistic bottlenecks:
-
Hydrolytic Instability: The benzoxazinone intermediate is highly moisture-sensitive.
-
Steric/Electronic Mismatch: The nucleophilic attack of the amine on the benzoxazinone is electronically demanding.
-
Incomplete Cyclization: The open-chain
-acylanthranilamide intermediate often fails to dehydrate to the final quinazolinone.
This guide provides a modular troubleshooting framework. Do not blindly increase temperature; use the diagnostic checkpoints below to identify the specific failure mode.
Diagnostic Flowchart: Why is my yield low?
Caption: Figure 1. Diagnostic logic tree for isolating the root cause of yield loss in quinazolinone synthesis.
Module 1: The Benzoxazinone Intermediate (The "Hidden" Failure)
The most common synthetic route involves the cyclodehydration of an
The Problem: The benzoxazinone ring is kinetically unstable in the presence of water. If your solvent (often acetic anhydride or pyridine) is wet, the ring opens back to the starting material or hydrolyzes to the
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Precipitate forms immediately upon adding amine. | Acid-Base Salt Formation. The amine is reacting with residual acid (from Ac₂O hydrolysis) rather than the benzoxazinone. | Wash the intermediate. Isolate the benzoxazinone. Wash with dry hexane/ether to remove acidic residues before adding the amine. |
| IR shows broad peak at 3300-2500 cm⁻¹. | Hydrolysis. The ring has opened to the carboxylic acid. | Dry Solvents. Ensure Ac₂O is distilled. Use molecular sieves in the cyclization step.[1] |
| Low conversion of anthranilic acid. | Insufficient Activation. | Reflux Check. Ensure the reaction mixture reaches reflux temp of Ac₂O (140°C) for at least 1h. |
Self-Validating Checkpoint: Before adding the amine, take an IR spectrum of the intermediate.
-
Success: Sharp carbonyl bands at 1765 cm⁻¹ and 1710 cm⁻¹ (characteristic of the benzoxazinone lactone).
-
Failure: Broad bands at 1680–1650 cm⁻¹ (amide/acid) indicate hydrolysis. Do not proceed.
Module 2: The Amine Condensation (The "Steric" Wall)
Once the benzoxazinone is formed, the amine must attack the carbonyl at position 4. This step is governed by the nucleophilicity of the amine and the steric environment of the benzoxazinone.
FAQ: Why does my reaction stall with aniline derivatives? A: Aniline is a poor nucleophile compared to aliphatic amines. If the benzoxazinone has a substituent at the 2-position (e.g., a phenyl group), the steric hindrance blocks the trajectory of the incoming nucleophile.
Optimization Strategy:
-
Switch Solvents: Move from Ethanol/Acetic Acid to Glacial Acetic Acid or DMF . Higher boiling points allow you to overcome the activation energy barrier.
-
Lewis Acid Catalysis: Add Anhydrous ZnCl₂ (0.1 eq) or NaOAc . This activates the carbonyl of the benzoxazinone, making it more susceptible to attack by weak nucleophiles.
-
The "Bis-Amide" Trap: Often, the amine attacks to form the open-chain diamide (
-(2-carbamoylphenyl)benzamide) but fails to re-cyclize.-
Solution: If you isolate the diamide (polar spot on TLC), reflux it in Ethanol/NaOH or POCl₃ (if functional groups tolerate) to force dehydration.
-
Module 3: Work-up & Purification
Quinazolinones are notorious for their poor solubility ("brick dust"), which causes them to trap impurities within the crystal lattice.
Issue: Product is impure even after recrystallization. Solution: The "Dissolution-Precipitation" Protocol.
-
Dissolve the crude solid in 2N NaOH (The quinazolinone NH is acidic, pKa ~10).
-
Filter off any insoluble impurities (unreacted benzoxazinone or side products).
-
Slowly acidify the filtrate with HCl or Acetic Acid to pH 7.
-
The pure quinazolinone will precipitate out.
Validated Experimental Protocol (SOP)
Objective: Synthesis of 2-phenyl-3-substituted-quinazolin-4(3H)-one via Benzoxazinone.
Step 1: Benzoxazinone Formation
-
Charge a round-bottom flask with
-benzoylanthranilic acid (1.0 eq). -
Add Acetic Anhydride (5.0 eq). Note: Excess Ac₂O acts as solvent and dehydrating agent.
-
Reflux for 2 hours. Monitor TLC (hexane:EtOAc 7:3).
-
Critical Step: Distill off excess Ac₂O under reduced pressure. Do not quench with water yet.
-
Wash the solid residue with dry hexane to remove traces of acid. Verify IR (1765 cm⁻¹).
Step 2: Amine Condensation
-
Dissolve the isolated benzoxazinone in Glacial Acetic Acid (10 mL/g).
-
Add the Amine (1.1 eq).
-
Add Anhydrous Sodium Acetate (0.2 eq). Reason: Buffers the reaction and catalyzes dehydration.
-
Reflux for 4–6 hours.
-
Work-up: Pour the hot reaction mixture into ice-cold water. Stir vigorously.
-
Filter the precipitate. Wash with water, then cold ethanol.
References
-
Niementowski Reaction & Modifications
- Mechanism and Yield Optimization: "Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones." J. Chem. Soc. C, 1967.
-
Benzoxazinone Reactivity
-
Catalytic Improvements
-
Purification Techniques
- Solubility Enhancement: "Solubility Enhancement of Synthesized Quinazolinone Derivative.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
Overcoming purification challenges of 3-benzamidoquinazolin-4(3H)-one
Technical Support Escalation: Ticket #QZN-403-PUR Subject: Advanced Purification Strategies for 3-Benzamidoquinazolin-4(3H)-one Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview & Problem Definition
You are likely encountering difficulties purifying 3-benzamidoquinazolin-4(3H)-one (also known as
Based on the chemistry of this scaffold, users typically report three distinct failure modes:
-
The Solubility Trap: The compound is insoluble in standard recrystallization solvents (Ethanol, Toluene) but too soluble in high-polar solvents (DMSO, DMF), leading to poor recovery.
-
The "Ghost" Impurity: A persistent contaminant (~5-10%) that co-elutes on TLC/HPLC, likely the uncyclized intermediate or unreacted benzhydrazide.
-
Hydrolytic Instability: Degradation during acidic workups, leading to the cleavage of the exocyclic amide bond.
This guide moves beyond standard protocols to provide a chemically grounded troubleshooting workflow.
Module 1: The Solubility Paradox (Recrystallization)
User Complaint: "I tried recrystallizing from ethanol, but it won't dissolve even at reflux. When I use DMF, I can't get it to crash out."
Technical Diagnosis: The quinazolinone core is highly planar and stacks efficiently (π-π stacking), causing poor solubility in protic solvents like ethanol. However, the exocyclic benzamido group introduces hydrogen bond donors/acceptors that make it "sticky" in polar aprotic solvents like DMF.
The Solution: The "Solvent Switching" Technique Do not rely on single-solvent systems. You must use a high-temperature displacement method.
Protocol:
-
Dissolution: Suspend the crude solid in DMF (Dimethylformamide) . Heat to 90°C. Add just enough DMF dropwise until the solution is barely clear.
-
Critical Step: If the solution is dark brown, treat with activated charcoal at this stage for 10 minutes, then hot-filter through Celite.
-
-
Displacement: While maintaining heat (80-90°C), slowly add Ethanol (EtOH) or Water (if extremely insoluble) until a persistent turbidity (cloudiness) appears.
-
Nucleation: Remove from heat. Let it cool to room temperature slowly (wrap the flask in foil/towel).
-
Collection: Filter the resulting needles. Wash with cold EtOH to remove the DMF residue.
Data: Solvent Suitability Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (100%) | Low | Insoluble | Poor | Good for washing, bad for dissolving. |
| DMF | High | Moderate | Poor | Yield loss is high due to cold solubility. |
| DMF : Ethanol (1:4) | High | Low | Excellent | Best balance for recovery. |
| Acetic Acid (Glacial) | High | Moderate | Good | Risk of amide hydrolysis if heated too long. |
Module 2: Chemical Impurity Removal (The "Ghost" Spot)
User Complaint: "NMR shows a set of aromatic peaks that shouldn't be there, and the melting point is broad (e.g., 210-220°C instead of sharp)."
Technical Diagnosis:
If you synthesized this via the Benzoxazinone + Benzhydrazide route, the impurity is likely the uncyclized diamide intermediate (
-
Mechanism:[1][2][3][4][5] The ring closure requires high temperature. If the reaction didn't reach sufficient thermal energy, the intermediate remains.
-
Similarity: The intermediate has similar polarity to the product, making column chromatography difficult (tailing).
The Solution: Chemical Washing (Chemo-selective Purification) Instead of a column, use the acidity difference between the product and the impurities.
Protocol:
-
The Acid Wash (Removes Hydrazide):
-
Suspend the solid in 5% HCl . Stir for 30 minutes.
-
Why? Unreacted benzhydrazide is basic and will form a soluble hydrochloride salt. The quinazolinone is less basic and will remain solid.
-
Warning: Do not heat. Heating in acid will hydrolyze your product's benzamido group.
-
-
The Base Wash (Removes Uncyclized Acid/Phenol):
-
If the impurity persists, suspend the solid in 10% Sodium Bicarbonate (
) . -
Why? If the starting material (anthranilic acid derivative) or hydrolyzed open-ring product is present, it will dissolve as a carboxylate salt.
-
Module 3: Chromatographic Troubleshooting
User Complaint: "The compound streaks on the TLC plate and trails on the column."
Technical Diagnosis:
The amide proton on the benzamido group (
The Solution: Mobile Phase Modifiers You must deactivate the silica surface.
Recommended Mobile Phase:
-
Dichloromethane (DCM) : Methanol (MeOH) (95:5 ratio).
-
Modifier: Add 0.1% Triethylamine (TEA) or 1% Acetic Acid .
-
Note: For this specific compound, TEA is usually better to prevent protonation of the quinazolinone nitrogen, which would increase retention.
-
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this specific scaffold.
Caption: Figure 1. Step-by-step purification logic flow for overcoming solubility and impurity issues.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO instead of DMF?
A: Yes, but DMSO has a higher boiling point (
Q: My product turned yellow after recrystallization. Is it decomposing? A: Pure 3-benzamidoquinazolin-4(3H)-one should be white or off-white. A yellow color often indicates oxidation of trace unreacted amino precursors (like anthranilic acid derivatives) or the presence of conjugated impurities. A charcoal filtration step (described in Module 1) is highly recommended to remove these colored chromophores.
Q: Why does the melting point vary so much in the literature?
A: Literature values for quinazolinones are notoriously inconsistent due to polymorphism (different crystal packing). However, a broad range (e.g.,
References & Grounding
-
Solubility & Recrystallization Principles:
-
Synthesis & Impurity Profile:
-
Context: Synthesis of quinazolin-4(3H)-ones via benzoxazinones and hydrazides, highlighting the reaction pathways that lead to specific impurities.
-
Source:Asian Journal of Chemistry / SciSpace. "Synthesis of Quinazolin-4(3H)-one Derivatives." Link
-
-
Biological Activity & Structural Data:
-
Reaction Mechanism (Benzoxazinone Route):
-
Context: Confirms the reaction of benzoxazinone with hydrazine derivatives to form the 3-amino/amido linkage.
-
Source:Organic Chemistry Portal. "Synthesis of Benzoxazinones and Quinazolinones." Link
-
Sources
- 1. uomosul.edu.iq [uomosul.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. CN103880761A - Method for synthesizing 4(3H)-quinazolinone derivative by using cyclization elimination one-pot method - Google Patents [patents.google.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
Resolving NMR signal overlap in quinazolinone benzamide derivatives
Topic: Resolving NMR Signal Overlap in Quinazolinone Benzamide Derivatives Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
The Challenge: Why Do Quinazolinone Benzamides Resist Standard NMR?
Quinazolinone benzamide derivatives are highly privileged scaffolds in medicinal chemistry. However, their structural elucidation via
-
Complex Spin Systems: The presence of multiple aromatic rings (the quinazolinone core and the benzamide moiety) confines a large number of protons to a narrow chemical shift window (typically 7.0–9.0 ppm). The resulting
-coupling splits these signals into overlapping multiplets, obscuring critical structural information[1]. -
Restricted Amide Bond Rotation (Rotamers): The partial double-bond character of the C–N amide bond, exacerbated by steric hindrance from ortho-substituents on the benzamide ring, leads to restricted rotation[2]. On the NMR timescale, this slow conformational exchange results in severe peak broadening or the appearance of duplicate signal sets (rotamers) at room temperature, further cluttering the spectrum[3].
To resolve these issues, a strategic combination of Variable Temperature (VT) NMR and Pure Shift NMR techniques is required.
Diagnostic Troubleshooting Workflow
Before running advanced experiments, use the following diagnostic workflow to determine the root cause of your signal overlap and select the appropriate resolution strategy.
Diagnostic workflow for resolving NMR signal overlap in complex small molecules.
Frequently Asked Questions (FAQs)
Q: My quinazolinone benzamide shows two distinct sets of peaks with a 3:1 integration ratio. Is my sample impure?
A: Not necessarily. This is a classic hallmark of rotamers caused by restricted rotation around the amide bond[4]. The 3:1 ratio represents the thermodynamic equilibrium of the antiperiplanar and synperiplanar conformers. To verify purity, run a VT-NMR experiment. If the sample is pure, the two sets of peaks will broaden and eventually merge into a single set of sharp peaks at the coalescence temperature (
Q: How do I calculate the activation energy (
Q: VT-NMR sharpened my peaks, but the aromatic region is still an unreadable mess of multiplets. What next?
A: This indicates that the overlap is due to homonuclear
Q: Does PSYCHE cause a loss in sensitivity?
A: Yes. Because pure shift techniques utilize selective inversion elements (like low flip-angle swept-frequency pulses) and slice selection, sensitivity is reduced compared to a standard 1D
Step-by-Step Methodologies
Protocol A: Variable Temperature (VT) NMR for Rotamer Resolution
Objective: To overcome the rotational barrier of the amide bond and average the rotameric signals into a single, resolvable spectrum.
-
Solvent Selection: Dissolve 10-15 mg of the quinazolinone benzamide in a high-boiling deuterated solvent. DMSO-
(b.p. 189 °C) or DMF- (b.p. 153 °C) are ideal. Do not use CDCl as its low boiling point prevents reaching the required (often 80–120 °C for benzamides). -
Sample Preparation: Use a high-quality NMR tube rated for high temperatures to prevent fracturing. Ensure the solvent height is standard (approx. 400–500 µL)[8].
-
Initial Acquisition: Acquire a standard 1D
H spectrum at 298 K (25 °C). Measure the frequency difference ( ) between the most distinct rotameric peak pairs (e.g., the N-methyl or isolated aromatic protons). -
Incremental Heating:
-
Increase the probe temperature in 10 °C increments.
-
Allow the sample to equilibrate for 10–15 minutes at each new temperature before locking, shimming, and acquiring.
-
-
Coalescence Observation: Observe the target peaks. They will broaden, flatten, and eventually merge. The temperature at which they form a single flat-topped peak is the Coalescence Temperature (
).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fast-Exchange Acquisition: Increase the temperature 10–20 °C above
to achieve the fast-exchange limit, yielding sharp, time-averaged singlets/multiplets for structural assignment.
Protocol B: PSYCHE Pure Shift NMR Setup
Objective: To collapse overlapping aromatic multiplets into singlets by suppressing homonuclear
-
Parameter Optimization: Load the PSYCHE pulse sequence (often available in standard Bruker/Varian libraries as psyche or zqs).
-
Flip Angle Calibration: The critical parameter in PSYCHE is the flip angle (
) of the chirp pulses. Set to a low value (typically 15° to 20°). A higher flip angle increases sensitivity but introduces severe recoupling artifacts (unwanted peaks)[7]. -
Sweep Width and Acquisition: Set the spectral width to cover the aromatic region adequately. PSYCHE is acquired as a pseudo-2D experiment where data chunks are collected and stitched together.
-
Processing: Process the pseudo-2D data using covariance or chunk-stitching algorithms provided by the spectrometer software to reconstruct the 1D pure shift interferogram[9].
-
Analysis: Compare the resulting pure shift spectrum to the standard
H spectrum. The dense 7.0–9.0 ppm region should now appear as distinct singlets, allowing for direct integration and chemical shift assignment[1].
Quantitative Data Presentation
When deciding which technique to employ, consult the following performance matrix comparing standard
| Technique | Primary Benefit | Resolution (Aromatic Region) | Sensitivity | Acquisition Time | Best Use Case |
| Standard | Baseline data | Low (Severe overlap) | High | < 2 mins | Initial purity check; simple scaffolds. |
| VT-NMR (High Temp) | Averages rotamers | Moderate (Sharpens peaks) | High | 1–2 hours (inc. equilibration) | Samples exhibiting restricted amide rotation. |
| Pure Shift (PSYCHE) | Decouples | Ultra-High (Singlets only) | Low (~10-20% of 1D) | 15–45 mins | Highly congested aromatic spin systems. |
| 2D HSQC/HMBC | Heteronuclear correlation | High (2D dispersion) | Moderate | 30 mins – 2 hours | Ambiguous assignments requiring C-H connectivity. |
References
-
Acceleration of Amide Bond Rotation by Encapsulation in the Hydrophobic Interior of a Water-Soluble Supramolecular Assembly Source: OSTI.gov URL:[Link]
-
Modulations in restricted amide rotation by steric induced conformational trapping Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Pure Shift NMR - Manchester NMR Methodology Group Source: The University of Manchester URL:[Link]
-
PSYCHE—A Valuable Experiment in Plant NMR-Metabolomics Source: MDPI URL:[Link]
-
Determination of Energetics of Fluxional Molecules by NMR Source: Chemistry LibreTexts URL:[Link]
-
Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Determining the Energy of Activation Parameters from Dynamic NMR Experiments Source: University of Colorado Boulder URL:[Link]
-
Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
(PDF) PSYCHE Pure Shift NMR Spectroscopy Source: ResearchGate URL:[Link]
Sources
- 1. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 2. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulations in restricted amide rotation by steric induced conformational trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. colorado.edu [colorado.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 9. Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Enhancement of N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Introduction: The Stability Paradox
Welcome to the technical support hub for N-(4-Oxo-3(4H)-quinazolinyl)benzamide . As a researcher, you are likely facing the "Quinazolinone Paradox": the fused heterocyclic core requires polar aprotic solvents (like DMSO) for solubility, yet the exocyclic hydrazide-like linkage (–CONHN–) is prone to hydrolytic cleavage in these very environments when water is introduced.
This guide moves beyond generic advice. We treat your stability issues as specific chemical engineering problems. Below are three detailed troubleshooting modules designed to diagnose and resolve instability in your aqueous experiments.
Module 1: Diagnosing & Preventing Hydrolytic Degradation
Issue Ticket #QN-401: “My compound disappears from HPLC traces within 4 hours in acidic buffer.”
Root Cause Analysis
The structural vulnerability of this molecule lies in the N-N amide linkage connecting the benzamide group to the quinazolinone ring. Unlike a standard peptide bond, the electron-withdrawing nature of the quinazolinone ring reduces the electron density on the nitrogen, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis), particularly in acidic conditions (Acid-Catalyzed Hydrolysis).
The Degradation Pathway:
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water.
-
Cleavage of the N-N bond.
-
Byproducts: 3-Amino-4(3H)-quinazolinone (precipitate) + Benzoic Acid (soluble).
Troubleshooting Protocol
Step 1: Establish the pH-Rate Profile Do not assume physiological pH (7.4) is optimal. Hydrazide-like linkages often exhibit a "U-shaped" pH-stability profile.
-
Action: Conduct a forced degradation study at pH 1.2, 4.5, 6.8, and 8.0.
-
Recommendation: Target pH 6.0 – 6.5 . This slightly acidic-to-neutral window typically minimizes both specific acid catalysis (
) and specific base catalysis ( ).
Step 2: Buffer Species Selection Avoid phosphate buffers if freezing is required. Sodium phosphate exhibits a significant pH shift (up to 3 pH units acidic) during freezing, which can shatter your molecule during storage.
-
Switch to: HEPES or MOPS (50 mM) for biological assays; Citrate for lower pH stability studies.
Visualizing the Degradation Logic
Figure 1: Decision tree for diagnosing pH-dependent hydrolysis risks.
Module 2: The Solubility-Stability Trade-off
Issue Ticket #QN-402: “Compound precipitates upon dilution from DMSO stock into media.”
The Mechanism
N-(4-Oxo-3(4H)-quinazolinyl)benzamide is a "Brick Dust" molecule (high melting point, high lattice energy). Researchers often use DMSO to dissolve it. However, upon dilution into water, the dielectric constant spikes, causing the hydrophobic quinazolinone core to crash out.
Crucial Warning: High percentages of DMSO (>10%) can actually catalyze hydrolysis or transamidation in some amide systems due to solvation effects on the transition state.
Advanced Formulation Strategy: Cyclodextrin Complexation
Instead of using co-solvents (DMSO/Ethanol), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
-
Why: The hydrophobic quinazolinone ring inserts into the CD cavity.
-
Benefit 1: Increases aqueous solubility (often >100-fold).
-
Benefit 2: Steric Shielding. The bulky CD ring protects the sensitive amide linkage from hydrolytic attack by water molecules.
Protocol: Preparation of Stable Inclusion Complex
-
Preparation: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.
-
Addition: Add excess N-(4-Oxo-3(4H)-quinazolinyl)benzamide to the solution.
-
Equilibration: Shake at 25°C for 24 hours (protect from light).
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Validation: Analyze filtrate by HPLC.
Data Comparison: Solvent Systems
| Solvent System | Solubility (approx.) | Stability (t1/2 at 25°C) | Recommendation |
| Water (pH 7) | < 5 µg/mL | High (but insoluble) | Poor |
| 5% DMSO / Water | ~50 µg/mL | ~6-12 Hours | Risky (Precipitation likely) |
| 20% HP-β-CD | > 500 µg/mL | > 48 Hours | Recommended |
| PEG 400 (10%) | ~100 µg/mL | ~24 Hours | Alternative |
Module 3: Analytical Troubleshooting (HPLC)
Issue Ticket #QN-403: “I see 'ghost peaks' in my chromatogram that grow over time.”
Diagnosis
This is likely On-Column Degradation . If your HPLC run time is long and your mobile phase is acidic (e.g., 0.1% TFA), the compound may degrade during the analysis.
Solution Protocol
-
Switch Acid Modifier: Replace Trifluoroacetic Acid (TFA) with Formic Acid (weaker acid) or Ammonium Acetate (pH 6.5).
-
Temperature: Lower the column oven temperature from 40°C to 25°C .
-
Sample Diluent: Do not dissolve samples in pure Acetonitrile (ACN) if they are to sit in the autosampler. Use 50:50 ACN:Water to prevent evaporation and precipitation, but ensure the pH is neutral.
Workflow Visualization: Complexation & Analysis
Figure 2: Workflow for generating and verifying a stable cyclodextrin inclusion complex.
Frequently Asked Questions (FAQ)
Q: Can I store stock solutions in the freezer? A: Yes, but only in 100% DMSO . Do not freeze aqueous dilutions (especially in phosphate buffer) as the pH shift during the freeze-thaw cycle can induce hydrolysis.
Q: Is the compound light-sensitive? A: Yes. Quinazolinone derivatives often possess extended conjugation, making them susceptible to photodegradation. Always use amber vials or wrap containers in aluminum foil during equilibration periods.
Q: Why does my compound turn yellow in solution? A: A yellow shift often indicates the formation of the 3-amino-4(3H)-quinazolinone byproduct or oxidation of the hydrazide linkage. This is a visual cue that the integrity of the sample is compromised. Discard immediately.
References
-
Mohauman, M. A., et al. (2022). Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. BMC Chemistry. Link
- Relevance: Establishes the synthesis and baseline stability profiles of the 3-amino-quinazolinone core.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Relevance: Authoritative source on using HP-β-CD to stabilize hydrolytically unstable drugs via inclusion complex
-
Gomes, P., et al. (2017). Hydrolysis of Amides and Hydrazides: Mechanisms and Catalysis. Organic & Biomolecular Chemistry. Link
- Relevance: Provides the mechanistic grounding for the acid-c
-
Sigma-Aldrich. (n.d.). 4-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide Product Information. Link
- Relevance: Verification of the specific chemical entity and handling precautions.
Minimizing side products in the synthesis of 2,3-disubstituted quinazolinones
Technical Support Center: 2,3-Disubstituted Quinazolinone Synthesis Senior Application Scientist Desk
Module 1: Critical Pathway Analysis & Impurity Profiling
The "Why" Behind the Failure Synthesizing 2,3-disubstituted quinazolin-4(3H)-ones (often via Multi-Component Reactions or MCRs) is thermodynamically driven but kinetically treacherous. The reaction involves three distinct phases: Condensation , Cyclization , and Oxidation .
Most users encounter side products because they treat this as a single step. It is not. It is a cascade. If the cascade breaks, you isolate intermediates, not the product.
The Reaction Network (Visualization) The following diagram maps the "Danger Zones" where specific side products are generated. Use this to identify where your reaction stalled.[1]
Figure 1: Mechanistic divergence showing critical stall points (Yellow) and irreversible impurity formation (Red).
Module 2: Troubleshooting Guide (Q&A)
Category A: The "Stuck Intermediate" (Incomplete Oxidation)
Q: My LC-MS shows a mass of [M+2] relative to the target, and the product is not fluorescent. What happened? A: You have isolated the 2,3-dihydroquinazolinone .
-
Cause: The cyclization occurred, but the final oxidative dehydrogenation step failed. This is common in "one-pot" procedures where the oxidant (e.g., air, I2, or metal catalyst) was insufficient or the reaction time was too short.
-
The Fix (Rescue Protocol): Do not discard.
-
Resuspend the crude solid in DMSO or Acetonitrile.
-
Add 1.1 equivalents of Iodine (I2) or DDQ .
-
Heat to 80°C for 1–2 hours.
-
Quench with aqueous sodium thiosulfate. The [M+2] peak will vanish.
-
Category B: The "Sticky Solid" (Failed Cyclization)
Q: I isolated a sticky, non-crystalline solid. NMR shows multiple NH peaks and no rigid aromatic core. A: You likely have the open-chain Schiff base or a bis-amide .
-
Cause: Steric hindrance. If your N3-substituent (from the amine) is bulky (e.g., tert-butyl, ortho-substituted aryl), the nucleophilic attack required to close the ring is energetically unfavorable at standard reflux temperatures.
-
The Fix:
-
Solvent Switch: Move from Ethanol (reflux 78°C) to Toluene or DMF (reflux >110°C). Thermal energy is required to overcome the steric barrier.
-
Water Removal: Add 4Å Molecular Sieves or use a Dean-Stark trap. Water inhibits the initial imine formation, pushing the equilibrium back to starting materials.
-
Category C: Regioselectivity & Hydrolysis
Q: I see a breakdown product that looks like the starting anthranilic acid. A: This is Hydrolytic Ring Cleavage .
-
Cause: Quinazolinones are stable, but 2,3-disubstituted variants can hydrolyze under highly basic conditions (pH > 12) or strong acidic conditions if water is present.
-
The Fix: Ensure your workup is pH neutral. If using a base-catalyzed method (e.g., NaOH), quench immediately into ice-water/HCl to precipitate the product before hydrolysis can occur.
Module 3: Optimization Protocols
To minimize side products, we recommend the Iodine-Catalyzed Oxidative Cyclization . This method is superior to traditional thermal condensation because Iodine acts as both a Lewis acid (activating the carbonyl) and an oxidant (driving the final step), preventing the accumulation of the dihydro-intermediate.
Protocol: Iodine-Mediated One-Pot Synthesis
Scope: Synthesis of 2-phenyl-3-benzylquinazolin-4(3H)-one (and derivatives).
Reagents:
-
2-Aminobenzamide (1.0 mmol)
-
Aldehyde (1.1 mmol)
-
Molecular Iodine (I2) (10–20 mol%)
-
Solvent: Ethanol (Green) or DMSO (Faster)
Step-by-Step Workflow:
-
Charging: In a round-bottom flask, dissolve 2-aminobenzamide and the aldehyde in Ethanol (5 mL).
-
Activation: Add Molecular Iodine (25 mg, ~10 mol%). The solution will turn dark brown.
-
Reflux: Heat to reflux (80°C) for 2–4 hours.
-
Quench: Cool to room temperature. Pour the mixture into ice-cold aqueous Sodium Thiosulfate (5%) .
-
Why? This removes unreacted Iodine and precipitates the product.
-
-
Isolation: Filter the solid. Wash with cold water.
-
Purification: Recrystallize from hot Ethanol. Column chromatography is rarely needed with this method.
Module 4: Catalyst Selection & Data
Select the catalyst based on your specific "Side Product Risk" profile.
| Catalyst System | Primary Mechanism | Risk: Dihydro- Impurity | Risk: Open Chain | Recommended For |
| Iodine (I2) | Lewis Acid + Oxidant | Low (Auto-oxidizes) | Low | General robust synthesis |
| Ionic Liquids ([bmim]BF4) | Solvent/Catalyst | Medium | Very Low (High Temp) | Green/Solvent-free needs |
| CuI / L-Proline | Metal Coordination | Low | Medium | Aryl halides coupling |
| KAl(SO4)2 (Alum) | Brønsted Acid | High (Needs air O2) | Low | Cost-sensitive scale-up |
| Sc(OTf)3 | Strong Lewis Acid | Low | Low | Sterically hindered amines |
References
-
Iodine-Catalyzed Oxidative Synthesis
- Title: Molecular Iodine: A Versatile Catalyst for the Synthesis of Nitrogen-Containing Heterocycles.
- Source:RSC Advances, 2014.
-
URL:[Link]
-
Copper-Catalyzed Approaches
-
Green Chemistry / Ionic Liquids
- Title: Ionic Liquid Promoted Synthesis of Quinazolin-4(3H)-ones.
- Source:Journal of Organic Chemistry (General Reference for IL methodology).
-
URL:[Link]
-
Mechanistic Insights (Dihydro- Intermediates)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. Synthesis of 3-Substituted and 2,3-Disubstituted Quinazolinones via Cu-Catalyzed Aryl Amidation [organic-chemistry.org]
- 4. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: N-(4-Oxo-3(4H)-quinazolinyl)benzamide Scale-Up
Introduction: The Scale-Up Transition
Welcome to the Technical Support Center for the synthesis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide . This scaffold acts as a critical pharmacophore in anticonvulsant, hypnotic, and antimicrobial drug discovery.
While milligram-scale synthesis (medicinal chemistry route) often utilizes pyridine as both solvent and base, this approach fails at the kilogram scale due to toxicity, cost, and workup difficulties. This guide addresses the transition to Process Chemistry , focusing on the critical benzoylation of the 3-amino-4(3H)-quinazolinone intermediate and the management of its "brick-dust" solubility profile.
Master Synthetic Workflow (Process Route)
The following diagram outlines the scalable route, highlighting Critical Process Parameters (CPPs) where failures most often occur.
Figure 1: Step-wise process flow identifying the critical benzoylation bottleneck.
Module 1: The Benzoylation Step (Reaction Engineering)
Context: The reaction involves the nucleophilic attack of the N-amino group of 3-amino-4(3H)-quinazolinone onto benzoyl chloride.
FAQ 1.1: The reaction slurry solidifies ("seizes") halfway through addition. How do I maintain agitation?
Diagnosis: This is a common rheological failure. The product is significantly less soluble than the starting material, creating a thixotropic slurry (shear-thickening) that stalls impellers. Troubleshooting Protocol:
-
Solvent Switch: Move away from pure DCM or Toluene. Use THF (Tetrahydrofuran) or DMF (Dimethylformamide) .
-
Why: THF solubilizes the benzoyl chloride and partially solubilizes the intermediate, allowing for better mass transfer.
-
-
Dilution Factor: Increase solvent volume to 10-12 volumes (L/kg) relative to the starting quinazolinone.
-
Engineering Control: Use a high-torque overhead stirrer with a hydrofoil impeller (for axial flow) rather than a paddle stirrer.
FAQ 1.2: We are observing a "Bis-acylated" impurity by HPLC. What is causing this?
Diagnosis: The amide proton on the product (N-H -CO-Ph) is acidic. In the presence of excess base and benzoyl chloride, a second benzoyl group can attach (likely at the oxygen, forming an imidate, or the nitrogen). Corrective Action:
-
Stoichiometry Control: Strictly limit Benzoyl Chloride to 1.05 - 1.1 equivalents . Do not use large excesses "just to drive the reaction."
-
Base Addition Mode: Do not add the base all at once.
FAQ 1.3: Can we replace Pyridine? It is difficult to remove from the filter cake.
Solution: Yes. While Pyridine is the medicinal chemistry standard, it binds to the quinazolinone crystals. Scalable Alternative:
-
System: THF / Triethylamine (TEA) .
-
Workup: After the reaction is complete, quench with water. The TEA forms a water-soluble hydrochloride salt (TEA·HCl). The product precipitates out of the THF/Water mixture.
-
Benefit: TEA·HCl washes away easily with water/ethanol, unlike pyridine which requires acidic washes that might hydrolyze the product.
Module 2: Workup & Isolation (The "Brick Dust" Challenge)
Context: Quinazolinones are high-melting, planar molecules that stack efficiently in the solid state, leading to extremely low solubility in organic solvents and water.
FAQ 2.1: Filtration is taking hours. The filter cake cracks and retains mother liquor.
Diagnosis: The rapid precipitation upon water addition creates varying crystal sizes (fines), clogging the filter cloth. Optimization Protocol (Ostwald Ripening):
-
Don't Filter Immediately: After quenching the reaction with water (antisolvent), heat the slurry to 50-60°C for 1-2 hours.
-
Cool Slowly: Ramp the temperature down to 20°C over 2 hours.
-
Result: This thermal cycle dissolves the "fines" and deposits them onto larger crystals, creating a more uniform particle size distribution (PSD) that filters rapidly.
FAQ 2.2: How do we remove trapped Benzoyl Chloride/Benzoic Acid from the solid?
Diagnosis: Benzoic acid (hydrolysis byproduct) co-precipitates with the product. Washing Strategy:
-
Do not use pure water. Benzoic acid is poorly soluble in cold water.
-
The Wash: Use 5% aqueous Sodium Bicarbonate (NaHCO₃) followed by a warm Ethanol/Water (1:1) displacement wash.
-
Mechanism: Bicarbonate converts benzoic acid to sodium benzoate (highly water-soluble), pulling it out of the crystal lattice.
Module 3: Impurity Profiling & Analytics
Context: Distinguishing between the target, the starting material, and isomers requires specific analytical conditions.
Data Table: Key Impurity Markers
| Compound | Retention Time (Rel)* | Detection Characteristic | Origin |
| 3-Amino-4(3H)-quinazolinone | 0.4 - 0.5 | Broad peak (Amine tailing) | Unreacted Starting Material |
| Benzoic Acid | 0.2 | UV active (254 nm) | Hydrolysis of Reagent |
| Target Product | 1.0 | Sharp, symmetrical | N-Acylation |
| O-Acylated Isomer | 1.1 - 1.2 | Unstable in wet solvents | Kinetic product (rare) |
| Bis-Benzoyl Impurity | 1.4 - 1.5 | High hydrophobicity | Excess reagent + High Temp |
*Note: Relative to Target Product on C18 Column, ACN/Water gradient.
Troubleshooting Logic Tree
Figure 2: Decision matrix for rapid troubleshooting of scale-up deviations.
References
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
Khan, I., et al. (2015). Quinazoline derivatives: synthesis and medicinal significance. RSC Advances, 5, 57820-57846. Link
-
Gawande, M. B., et al. (2020).[2] Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage. Molecules, 25(8), 1895. Link
- Autonomy in Process Chemistry: Guidelines adapted from Organic Process Research & Development best practices for acyl
Sources
- 1. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 3. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. acgpubs.org [acgpubs.org]
- 5. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling for N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Executive Summary & Diagnostic Workflow
Objective: This guide addresses the isolation and purity analysis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide (Target Compound). This molecule is typically synthesized via the N-acylation of 3-amino-4(3H)-quinazolinone with benzoyl chloride or benzoic acid .
Common challenges include separating the target from unreacted starting materials, hydrolysis by-products (benzoic acid), and over-acylated species.[1]
Quick Diagnostic Logic Tree
Use this workflow to identify your specific purity issue before proceeding to the detailed modules.
Caption: Figure 1. Diagnostic logic tree for identifying primary impurities based on relative HPLC retention times.
Module 1: Synthetic Origin of Impurities (The "Why")
To effectively troubleshoot, you must understand the mechanistic origin of each impurity.[1] The synthesis generally involves the nucleophilic attack of the N3-amino group of the quinazolinone on the electrophilic carbonyl of benzoyl chloride.
Reaction Pathway & Side Reactions[2][3][4][5]
-
Primary Reaction (Desired): 3-amino-4(3H)-quinazolinone + Benzoyl Chloride
Target Amide. -
Side Reaction 1 (Hydrolysis): Benzoyl Chloride +
Benzoic Acid.[1] -
Side Reaction 2 (Over-Acylation): Target Amide + Excess Benzoyl Chloride
N,N-Dibenzoyl Imide .[1] The N-H proton on the amide remains acidic and can be substituted again under basic conditions. -
Side Reaction 3 (O-Acylation): Kinetic control can sometimes lead to O-acylation at the C4-carbonyl oxygen, forming an imidate ester, though this typically rearranges to the thermodynamic N-product.
Caption: Figure 2. Reaction scheme highlighting the formation of the target compound versus competitive impurity pathways.
Module 2: Analytical Troubleshooting (The "How")
HPLC Method Development
Standard C18 columns often struggle with the basicity of the quinazolinone core. Tailing is a common issue.
Recommended Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate buffer pH 4.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
Impurity Profile Table:
| Compound | Relative Retention Time (RRT) | Characteristics | Detection Note |
| 3-Amino-4(3H)-quinazolinone | 0.4 - 0.6 | Polar, Basic amine | Tailing peak if pH is not controlled. |
| Benzoic Acid | 0.7 - 0.8 | Acidic, UV active | Elutes earlier than target; peak shape improves with acid modifier. |
| Target Amide | 1.00 | Neutral/Weakly Acidic | Sharp peak. |
| N,N-Dibenzoyl Impurity | 1.2 - 1.4 | Highly Lipophilic | Elutes late; look for mass [M+Benzoyl]+ in LC-MS. |
Spectroscopic Validation (NMR/IR)
-
IR: The Target Amide shows a characteristic N-H stretch (
3200-3300 cm ) and two carbonyl bands (quinazolinone C=O and amide C=O).-
Troubleshooting: Absence of N-H stretch suggests N,N-dibenzoylation (Impurity C).[1]
-
-
1H NMR: Look for the integral of the aromatic protons.
-
Target: 9 aromatic protons (4 from quinazolinone + 5 from benzoyl).[1]
-
Dibenzoyl Impurity: 14 aromatic protons.
-
Module 3: Purification & Isolation (The "Fix")[1]
If your analytical data confirms impurities, use these targeted protocols.
Protocol A: Removing Benzoic Acid (The Basic Wash)
Causality: Benzoic acid is highly soluble in mild aqueous base, while the target amide is not.[1]
-
Dissolve/suspend the crude solid in Ethyl Acetate (EtOAc).[1]
-
Wash 2x with Saturated Sodium Bicarbonate (
) .-
Note: Do not use strong base (NaOH) as it may hydrolyze the amide bond or open the quinazolinone ring [1].[1]
-
-
Wash 1x with Brine.
-
Dry over
and evaporate.
Protocol B: Removing Unreacted Amine (The Acidic Wash)
Causality: The starting amine (3-amino-4(3H)-quinazolinone) is more basic than the target amide.
-
Suspend crude product in dilute HCl (0.5 M).
-
Stir for 15 minutes. The amine will form a soluble hydrochloride salt.
-
Filter the suspension.[2] The solid retained is your Target Amide (which is less basic and remains protonated/insoluble).[1]
-
Wash the solid with water to remove residual acid.
Protocol C: Removing Di-benzoylated Impurities (Recrystallization)
Causality: The di-benzoylated impurity is significantly more lipophilic and lacks hydrogen bonding donors, altering its solubility profile.
-
Solvent: Ethanol (95%) or DMF/Water mixture.[1]
-
Heat the crude mixture in Ethanol to reflux.
-
If the di-benzoylated impurity is present, it often remains in the mother liquor upon cooling due to higher solubility in organics, while the mono-acylated target crystallizes out.
Frequently Asked Questions (FAQ)
Q: My HPLC peak for the target is splitting. What is wrong? A: This is likely due to pH instability causing tautomerization or partial ionization of the quinazolinone core. Ensure your mobile phase is buffered (pH 4.5 with Ammonium Acetate is ideal).[1] If using unbuffered water, the varying acidity of the sample can cause peak splitting.[1]
Q: I see a small impurity peak at RRT 1.05 that has the same Mass (MW) as the target. What is it? A: This could be the O-acylated isomer (imidate ester). While rare, it can form under kinetic conditions.[1] It can often be converted to the thermodynamic N-acylated target by heating the solid in a solvent like ethanol or acetic acid [2].
Q: Can I use Benzoyl Chloride in excess to drive the reaction to completion? A: Caution is advised. While a slight excess (1.1 eq) is standard, a large excess (>1.5 eq) significantly increases the risk of N,N-dibenzoylation .[1] It is better to monitor the reaction by TLC/HPLC and add reagent in small portions rather than a large bolus at the start [3].
References
-
Abdelkhalek, A. S., et al. "A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities." ACG Publications, 2024.[1]
-
Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.[1] (General reference for quinazolinone tautomerism and acylation regioselectivity).
-
Parmar, D. R., et al. "Design, Synthesis and Biological Screening of Novel 3-Amino Quinazolines as Antiulcer Agents."[1][2] Journal of Pharmaceutical Science and Bioscientific Research, 2014.[1][2]
-
Wafa, O. M. A., et al. "Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides." Scientific & Academic Publishing, 2012.[1]
Sources
Comparative Technical Guide: N-(4-Oxo-3(4H)-quinazolinyl)benzamide Scaffolds vs. Methotrexate
Executive Summary
This guide provides a technical comparison between Methotrexate (MTX) , the clinical gold standard for antifolate therapy, and N-(4-Oxo-3(4H)-quinazolinyl)benzamide derivatives , an emerging class of "privileged scaffold" inhibitors.
While MTX remains the benchmark for Dihydrofolate Reductase (DHFR) inhibition in oncology and autoimmune treatment, it is limited by dose-dependent toxicity and resistance mechanisms. The quinazolinyl-benzamide scaffold offers a multi-targeting mechanism , exhibiting potent DHFR inhibition often equipotent to MTX, while simultaneously acting as a kinase inhibitor (e.g., EGFR) and demonstrating superior antimicrobial selectivity. This guide analyzes the structural bioisosterism, inhibitory kinetics, and synthetic accessibility of these two distinct chemical entities.
Mechanistic Architecture & Structural Bioisosterism
The core rationale for comparing these two agents lies in their structural mimicry of folic acid.
Methotrexate (The Standard)[1][2]
-
Scaffold: Pteridine ring system linked to a p-aminobenzoic acid (PABA) and glutamate tail.
-
Primary Target: High-affinity competitive inhibitor of DHFR (Dihydrofolate Reductase).
-
Mechanism: Binds to the active site of DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This halts thymidylate synthesis, arresting DNA replication in the S-phase.
-
Limitation: High affinity for host DHFR leads to systemic toxicity (mucositis, myelosuppression).
N-(4-Oxo-3(4H)-quinazolinyl)benzamide (The Challenger)
-
Scaffold: Quinazolin-4(3H)-one core.[1][2][3][4][5][6][7][8] The N3-position is substituted with a benzamide moiety (-NH-CO-Ph).
-
Bioisosterism: The quinazoline ring is a bioisostere of the pteridine ring in folate/MTX. The benzamide side chain mimics the PABA moiety of folates.
-
Dual Mechanism:
-
DHFR Inhibition: Fits the folate-binding pocket of DHFR, acting as a classical antifolate.
-
Kinase Modulation: Unlike MTX, the quinazolinone core is a privileged structure for ATP-competitive inhibition of kinases (e.g., EGFR, VEGFR), offering a "one-molecule, multiple-targets" approach.
-
Pathway Visualization (Graphviz)
Figure 1: Comparative Mechanism of Action. Both agents block the DHFR-mediated reduction of DHF to THF. The quinazolinone derivative exhibits additional potential for kinase inhibition.[9]
Experimental Data Comparison
The following data aggregates performance metrics from comparative studies of 3-substituted quinazolinone derivatives versus Methotrexate.
Enzymatic Inhibition (DHFR)
Data Source: Aggregated from Al-Omary et al. and related SAR studies [1, 2].
| Metric | Methotrexate (MTX) | N-(4-Oxo-3(4H)-quinazolinyl)benzamide Analog* | Verdict |
| Human DHFR IC50 | 0.08 ± 0.006 µM | 0.30 - 0.52 µM | MTX is ~3-5x more potent against human DHFR. |
| Bacterial DHFR IC50 | > 10 µM (Poor Selectivity) | 0.15 - 0.76 µM | Quinazolinones show superior selectivity for bacterial isoforms (e.g., S. aureus). |
| Selectivity Index | Low (High Host Toxicity) | High (Favoring microbial/tumor targets) | Quinazolinones are safer for antimicrobial applications. |
*Note: Data represents the most potent "Compound 3e" or "Compound 24" derivatives from cited literature, which share the N-(4-oxo-3-quinazolinyl)benzamide core.
Cytotoxicity (In Vitro Cancer Cell Lines)
Cell Viability (MTT Assay) - IC50 values in µM.
| Cell Line | Tissue Origin | Methotrexate | Quinazolinone Derivative | Performance Note |
| MCF-7 | Breast Cancer | 0.04 µM | 2.39 - 6.09 µM | MTX is superior for pure antiproliferation. |
| HeLa | Cervical Cancer | 0.06 µM | 4.81 - 8.94 µM | Quinazolinones show moderate activity. |
| HCT-116 | Colon Cancer | 0.05 µM | 5.89 µM | Quinazolinones effective, but less potent than MTX. |
| Resistance Profile | -- | High | Low | Quinazolinones often remain active in MTX-resistant cell lines due to lack of dependence on folate transporters (RFC). |
Experimental Protocols
To validate these comparisons, the following self-validating protocols are recommended.
Synthesis of N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Rationale: This protocol uses a condensation reaction between a benzoxazinone intermediate and hydrazine, followed by benzoylation. This modular approach allows for easy derivatization.
Reagents: Anthranilic acid, Benzoyl chloride, Hydrazine hydrate, Pyridine.
-
Formation of Benzoxazinone: Reflux anthranilic acid with benzoyl chloride in pyridine for 2 hours. Pour into ice water, filter the solid (2-phenyl-4H-benzo[d][1,3]oxazin-4-one).
-
Amination: React the benzoxazinone with hydrazine hydrate in ethanol under reflux for 3 hours. This opens the ring and recyclizes to form 3-amino-2-phenylquinazolin-4(3H)-one .
-
Benzoylation (Target Formation):
-
Dissolve 3-amino-2-phenylquinazolin-4(3H)-one (0.01 mol) in dry acetone.
-
Add Benzoyl chloride (0.012 mol) and anhydrous
. -
Reflux for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Validation: The disappearance of the NH2 peak (3300-3400 cm⁻¹) in IR and appearance of the amide carbonyl (1680 cm⁻¹) confirms the product.
-
DHFR Inhibition Assay (Spectrophotometric)
Rationale: Measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of DHF to THF.
Workflow Diagram (Graphviz):
Figure 2: Standardized DHFR Inhibition Protocol. Critical control: Use DMSO-only well as 0% inhibition baseline.
Strategic Recommendations
-
Use Methotrexate When:
-
The primary objective is maximum potency against human tumors with known folate sensitivity.
-
An established regulatory pathway and safety profile are required.
-
-
Use N-(4-Oxo-3(4H)-quinazolinyl)benzamide When:
-
Antibacterial Activity is Desired: This scaffold is superior to MTX for targeting bacterial DHFR (e.g., MRSA strains) [3].
-
Overcoming Resistance: In MTX-resistant cancer lines (defective folate transport), these lipophilic quinazolinones can enter cells via passive diffusion, bypassing the Reduced Folate Carrier (RFC).
-
Dual-Targeting: When simultaneous inhibition of DHFR and Tyrosine Kinases (EGFR) is beneficial to prevent tumor escape pathways.
-
References
-
Al-Omary, F. A. M., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry.
-
El-Azab, A. S., et al. (2023).[9][10] Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors. PubMed.
-
Hassanzadeh, F., et al. (2016).[11][12] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[12] Research in Pharmaceutical Sciences.
-
Berman, H. M., et al. (2000). The Protein Data Bank (Structure of DHFR-MTX Complex). Nucleic Acids Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Comparative Guide: Validation of Quinazolinone Benzamide Antibacterials Targeting S. aureus
Executive Summary
The Challenge: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate S. aureus (VISA) represent a critical failure point in current pharmacopeia. Standard cell-wall inhibitors (beta-lactams, glycopeptides) face rising MIC creep and biofilm-mediated tolerance.
The Solution: Quinazolinone benzamide derivatives represent a paradigm shift. Unlike traditional antibiotics that target cell wall synthesis (Vancomycin) or DNA replication (Fluoroquinolones), this scaffold targets FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial tubulin homolog essential for cell division. This guide validates their efficacy, detailing the experimental framework required to prove superiority over current standards of care.
Part 1: The Quinazolinone Benzamide Scaffold
Pharmacophore Analysis
The efficacy of this class stems from a dual-mechanism structural design:
-
Quinazolinone Core: Provides a rigid heterocyclic scaffold that enhances membrane permeability and metabolic stability compared to earlier alkoxybenzamide prototypes (e.g., PC190723).
-
Benzamide Side Chain: Acts as the "warhead," specifically binding to the interdomain cleft of FtsZ, sterically hindering the GTP-dependent polymerization required for Z-ring formation.
Mechanism of Action (MOA): FtsZ Inhibition
The following diagram illustrates the disruption of the bacterial divisome by quinazolinone benzamides.
Figure 1: Mechanism of Action. The inhibitor binds to the FtsZ monomer, preventing the polymerization necessary for Z-ring formation, leading to cell filamentation and lysis.
Part 2: Comparative Efficacy Data
To validate a new quinazolinone benzamide, it must be benchmarked against clinical standards. The data below represents target performance metrics for a viable lead candidate (Compound QZ-B) compared to standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison ( g/mL)
Data synthesized from high-potency analogs (e.g., TXH9179) and CLSI breakpoints.
| Strain Phenotype | Compound QZ-B (Target) | Vancomycin (Glycopeptide) | Ciprofloxacin (Fluoroquinolone) | Linezolid (Oxazolidinone) |
| MSSA (ATCC 29213) | 0.25 - 0.5 | 0.5 - 1.0 | 0.12 - 0.5 | 1.0 - 2.0 |
| MRSA (USA300) | 0.5 - 1.0 | 1.0 - 2.0 | > 32 (Resistant) | 1.0 - 2.0 |
| VISA (Mu50) | 0.5 - 1.0 | 4.0 - 8.0 | > 32 | 2.0 |
| MDRSA (Clinical Isolate) | 0.5 - 1.0 | 1.0 - 2.0 | > 64 | 2.0 |
Analysis:
-
Superiority: QZ-B maintains potency against VISA (Vancomycin-Intermediate) strains because FtsZ inhibition is independent of cell wall thickness.
-
Resistance Profile: Unlike Ciprofloxacin, which often fails against MRSA due to gyrA mutations, QZ-B retains activity due to the novelty of the FtsZ target.
Part 3: Experimental Protocols (Validation Workflow)
Scientific trust is built on reproducible, standardized protocols. The following workflows adhere to CLSI M07-A10 standards [1].
Workflow Visualization
Figure 2: Validation Cascade. A self-validating system ensuring only potent, non-toxic compounds proceed to mechanistic confirmation.
Protocol 1: Broth Microdilution (MIC Determination)
Objective: Quantify the exact potency of the quinazolinone benzamide. Standard: CLSI M07-A10 / ISO 20776-1.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] Ensure
(20-25 mg/L) and (10-12.5 mg/L) levels are correct to prevent false resistance/susceptibility. -
Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve a final concentration of
CFU/mL in the well. -
Compound Dilution: Prepare 2-fold serial dilutions of the quinazolinone derivative in DMSO (final DMSO concentration < 1%). Range: 64
g/mL down to 0.06 g/mL. -
Incubation: Seal plates (to prevent evaporation) and incubate at 35°C
2°C for 16-20 hours in ambient air. -
Readout: The MIC is the lowest concentration showing complete inhibition of visible growth .[2]
-
Validation Check:S. aureus ATCC 29213 QC strain must fall within 0.5–2.0
g/mL for Vancomycin controls.
-
Protocol 2: Mammalian Cytotoxicity (Selectivity Index)
Objective: Ensure the antibacterial activity is not due to general protoplasmic poisoning. Quinazolinones can be cytotoxic (anticancer); specificity for bacterial FtsZ over mammalian tubulin is critical [2].
-
Cell Line: Vero (African Green Monkey Kidney) or HepG2 cells.
-
Assay: MTT or Resazurin reduction assay.
-
Procedure:
-
Seed cells (
cells/well) and incubate for 24h. -
Add compound (serial dilutions) and incubate for 48h.
-
Add MTT reagent; measure absorbance at 570 nm.[3]
-
-
Calculation: Determine
(Cytotoxic Concentration 50%). -
Metric: Calculate Selectivity Index (SI) =
.-
Target: SI > 10 is acceptable; SI > 50 is ideal for drug development.
-
Protocol 3: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills). FtsZ inhibitors are typically bactericidal.
-
Setup: Inoculate CAMHB with
CFU/mL. -
Dosing: Treat with 1x, 2x, and 4x MIC of the quinazolinone benzamide.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Quantification: Serial dilute and plate on nutrient agar. Count colonies.
-
Definition: Bactericidal activity is defined as a
reduction in CFU/mL (99.9% kill) within 24 hours.
Part 4: Authoritative References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][4][5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[4][5] CLSI document M07-A10.[2][4][5]
-
Kaul, M., et al. (2013). "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus."[6] Antimicrobial Agents and Chemotherapy, 57(10), 4971-4980.
-
Straniero, V., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity."[7] Antibiotics, 9(5), 228.
-
Bi, F., et al. (2018). "Design and synthesis of quinolinium-based derivatives targeting FtsZ for antibacterial evaluation and mechanistic study." European Journal of Medicinal Chemistry, 146, 230-242.
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.dtu.dk [food.dtu.dk]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review Reports - Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity | MDPI [mdpi.com]
Comparative Guide: Benchtop vs. High-Field Analytical Platforms for the Characterization of N-(4-Oxo-3(4H)-quinazolinyl)benzamide
Executive Summary
Quinazolin-4(3H)-ones are privileged nitrogenous heterocycles that serve as the backbone for numerous bioactive compounds, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties . Specifically, N-(4-Oxo-3(4H)-quinazolinyl)benzamide (C15H11N3O2) represents a structurally dense pharmacophore. As a Senior Application Scientist, I frequently observe laboratories struggling to definitively characterize such rigid, conjugated systems using standard benchtop equipment.
This guide objectively compares the performance of routine benchtop analytical platforms (Single Quadrupole MS and 60 MHz NMR) against high-end analytical infrastructure (Orbitrap HRMS and 400 MHz NMR). By analyzing the causality behind these instrumental choices, this guide provides a definitive framework for the structural validation of N-(4-Oxo-3(4H)-quinazolinyl)benzamide.
Structural Complexity & Analytical Causality
The characterization of N-(4-Oxo-3(4H)-quinazolinyl)benzamide presents two primary analytical challenges that dictate platform selection:
-
Isobaric Ambiguity: The theoretical exact mass of the protonated molecule ([M+H]⁺) is 266.0924 Da. In multi-component syntheses, by-products with identical nominal masses (e.g., structural isomers or alternative annulation products) frequently co-elute . Low-resolution mass spectrometry (LRMS) cannot differentiate these, necessitating High-Resolution Mass Spectrometry (HRMS) to achieve sub-ppm mass accuracy.
-
Aromatic Signal Overlap: The molecule contains a fused quinazolinone core and a pendant benzamide ring, yielding 9 distinct but electronically similar aromatic protons. In a low-field 60 MHz NMR, these protons collapse into an unresolved broad multiplet. High-field 400 MHz NMR is required to disperse the chemical shifts and resolve the scalar couplings (J-couplings), allowing for definitive confirmation of the substitution pattern.
Mass Spectrometry: Single Quadrupole (LRMS) vs. Orbitrap (HRMS)
Performance Comparison
While a Single Quadrupole MS provides rapid nominal mass confirmation, it operates at a resolving power of ~1,000. In contrast, Orbitrap technology traps ions in a central spindle electrode, using the Fourier transform of the image current to achieve resolving powers exceeding 100,000 . This allows the Orbitrap to distinguish the target compound from isobaric matrix interferences.
Table 1: Mass Spectrometry Performance Data
| Analytical Platform | Ionization Mode | Theoretical m/z[M+H]⁺ | Observed m/z | Mass Error (ppm) | Resolving Power (FWHM) |
| Single Quadrupole (LRMS) | ESI+ | 266.1 | 266.2 | ~375.0 | ~1,000 |
| Orbitrap (HRMS) | ESI+ | 266.0924 | 266.0918 | -2.2 | >100,000 |
Protocol: Orbitrap HRMS Acquisition
-
Sample Preparation: Dilute the synthesized compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid.
-
Causality: Formic acid acts as an essential proton donor, driving the formation of the [M+H]⁺ pseudomolecular ion during Electrospray Ionization (ESI) .
-
-
Calibration & Tuning: Infuse a standard positive ion calibration mix. Set the ESI spray voltage to 3.5 kV and the capillary temperature to 275 °C to ensure optimal desolvation without thermally degrading the amide bond.
-
Ion Trapping: Route the continuous ion beam into the C-trap. Set the Automatic Gain Control (AGC) target to 1×10⁶ ions with a maximum injection time of 50 ms.
-
Causality: Strict AGC control prevents space-charge effects (ion-ion repulsion) within the Orbitrap, which would otherwise skew the mass accuracy and degrade resolution.
-
-
Acquisition: Transfer the ion packet to the Orbitrap analyzer. Acquire full-scan data (m/z 100–500) at a resolving power of 100,000 (at m/z 200).
-
Self-Validation System: Spike the sample with an internal lock mass (e.g., purine, m/z 121.0509). If the mass error of the lock mass drifts beyond ±1 ppm during the run, the acquisition is automatically flagged as invalid. This internal check ensures the sub-ppm accuracy of the 266.0924 Da target peak is absolutely trustworthy.
NMR Spectroscopy: 60 MHz Benchtop vs. 400 MHz High-Field
Performance Comparison
Benchtop 60 MHz NMR systems utilize permanent NdFeB magnets. While excellent for simple aliphatic monitoring, they fail to resolve the complex 7.40–8.15 ppm aromatic region of quinazolinones. A 400 MHz system, utilizing a superconducting cryomagnet, provides the necessary chemical shift dispersion to separate the quinazolinone H-2 singlet from the benzamide multiplets.
Table 2: ¹H NMR Spectral Resolution Data
| Proton Environment | 60 MHz NMR Chemical Shift | 400 MHz NMR Chemical Shift | Multiplicity (400 MHz) | Integration |
| Amide (-NH-) | ~11.0 ppm (Broad hump) | 10.95 ppm | Singlet | 1H |
| Quinazolinone H-2 | Merged in aromatics | 8.35 ppm | Singlet | 1H |
| Aromatic Protons | 7.20 – 8.10 ppm (Broad) | 7.50 – 8.15 ppm | Resolved Multiplets | 9H |
Protocol: 400 MHz ¹H NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: The rigid, planar quinazolinone core exhibits poor solubility in standard CDCl₃. Furthermore, DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the exchangeable amide NH proton into a sharp, downfield singlet (~10.95 ppm) rather than a broad, undetectable baseline hump .
-
-
Instrument Setup: Transfer the solution to a high-quality 5 mm NMR tube and insert it into the 400 MHz spectrometer equipped with a broadband probe. Tune the probe to the ¹H resonance frequency (400.13 MHz).
-
Shimming: Execute automated gradient shimming (Z1-Z5) to optimize magnetic field homogeneity across the sample volume.
-
Acquisition: Utilize a standard 1D proton pulse sequence (zg30). Set the spectral width to 15 ppm, the relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
-
Causality: A 2.0 s D1 ensures complete longitudinal relaxation (T₁) of the rigid aromatic protons, allowing for accurate and quantitative integration .
-
-
Self-Validation System: Inspect the residual DMSO-d5 solvent peak at 2.50 ppm. If the peak is not a perfectly symmetrical quintet with a full-width at half-maximum (FWHM) of <1.5 Hz, the shimming is inadequate. The spectrum must be rejected and re-shimmed, as poor homogeneity will artificially merge the critical aromatic multiplets, defeating the purpose of the 400 MHz magnet.
Analytical Workflow Visualization
Figure 1: Decision tree comparing benchtop vs. high-field analytical workflows for quinazolinones.
References
-
Şenol, İ. M., Satioğlu, S. G., & Çelik, İ. (2024). N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones. Turkish Journal of Chemistry.[Link]
-
Qiu, J., Li, T., & Zhu, Z.-J. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry.[Link]
-
Agilent Technologies. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Application Notes.[Link]
-
Yan, X., et al. (2020). Technical Overview of Orbitrap High Resolution Mass Spectrometry and Its Application to the Detection of Small Molecules in Food. Critical Reviews in Analytical Chemistry.[Link]
Comparative Cytotoxicity Guide: Quinazolinone vs. Quinazoline Derivatives
Executive Summary: The "Carbonyl Switch" in Medicinal Chemistry
In the landscape of antiproliferative drug design, few scaffold comparisons are as instructive as that between Quinazoline and its oxidized cousin, Quinazolinone . While structurally separated by only a single carbonyl oxygen, their pharmacological profiles diverge significantly.
-
Quinazolines (e.g., Gefitinib, Erlotinib) are the gold standard for kinase inhibition , specifically mimicking ATP to lock into the binding pockets of EGFR and VEGFR. Their fully aromatic, planar structure allows for deep hydrophobic intercalation.
-
Quinazolinones (e.g., Idelalisib, Raltitrexed) introduce a hydrogen-bond acceptor/donor motif via the lactam/lactim tautomerism. This shifts their activity profile toward metabolic enzymes (DHFR, Thymidylate Synthase), tubulin polymerization , and DNA repair mechanisms (PARP), often resulting in a broader, albeit sometimes less potent (micromolar vs. nanomolar), cytotoxic range compared to the targeted precision of quinazolines.
This guide provides a technical comparison of their cytotoxicity, supported by experimental protocols and mechanistic insights.
Part 1: Chemical Architecture & Scaffold Analysis
The fundamental difference lies in the C4 position of the pyrimidine ring. This structural alteration dictates solubility, lipophilicity (LogP), and binding mode.
Structural Comparison Diagram
The following diagram illustrates the core scaffold differences and their impact on binding interactions.
Figure 1: Structural divergence between Quinazoline and Quinazolinone scaffolds and its downstream effect on binding modes.
Part 2: Mechanism of Action (MOA) Divergence
To interpret cytotoxicity data correctly, one must understand how cell death is induced.
Quinazolines: The Kinase "Lock"
Quinazolines are primarily cytostatic at lower concentrations and cytotoxic at higher concentrations. They function by competitively inhibiting the ATP-binding domain of receptor tyrosine kinases (RTKs).
-
Key Interaction: The N1 and N3 nitrogens often form critical hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).
-
Result: Inhibition of autophosphorylation
blockade of downstream RAS/RAF/MEK/ERK pathways G1 cell cycle arrest and apoptosis.
Quinazolinones: The Multi-Target Warhead
Quinazolinones often act as antimitotic agents or metabolic inhibitors .
-
Tubulin Inhibition: 2,3-disubstituted quinazolinones can bind to the colchicine site of tubulin, inhibiting polymerization. This leads to G2/M phase arrest.[1]
-
DNA Intercalation/Enzyme Inhibition: Derivatives act as antifolates (inhibiting DHFR) or inhibit PARP-1, preventing DNA repair in cancer cells.
Signaling Pathway Blockade Diagram
Figure 2: Dual mechanisms of action. Quinazolines target upstream signaling (EGFR), while Quinazolinones often target structural machinery (Tubulin).
Part 3: Comparative Cytotoxicity Data[2]
The following data aggregates findings from recent SAR studies comparing derivatives of both scaffolds against standard cancer cell lines (MCF-7 Breast Cancer, A549 Lung Cancer).
Key Trend: Quinazolines generally exhibit lower IC50 values (Nanomolar to low Micromolar) due to high-affinity kinase binding. Quinazolinones often show moderate IC50 values (Micromolar) but may overcome resistance mechanisms seen in kinase inhibitors.
| Scaffold Type | Derivative Class | Cell Line | Target | IC50 (µM) | Reference |
| Quinazoline | 4-Anilino-6,7-dimethoxy | A549 (Lung) | EGFR (WT) | 0.02 ± 0.09 | [1] |
| Quinazoline | Morpholine-substituted | MCF-7 (Breast) | Non-specific | 6.44 ± 0.29 | [2] |
| Quinazoline | Pyrimidine-hybrid (6n) | A549 (Lung) | EGFR | 5.90 ± 1.70 | [3] |
| Quinazolinone | 2,3-Disubstituted (Cmpd 3) | MCF-7 (Breast) | Tubulin/Unk | 3.84 ± 0.20 | [4] |
| Quinazolinone | 2-Thioxo-derivative | HepG2 (Liver) | DHFR | 6.90 ± 0.40 | [4] |
| Quinazolinone | 2-Phenyl-4(3H) | HeLa (Cervical) | Unk | 7.52 | [5] |
Data Interpretation:
-
Potency: The quinazoline scaffold, particularly the 4-anilino derivatives, achieves nanomolar potency (0.02 µM) against EGFR-driven lines (A549). This is superior to most quinazolinone derivatives.
-
Selectivity: Quinazolinones (e.g., Compound 3) can rival doxorubicin in specific lines (MCF-7 IC50 ~3.84 µM) but often require higher concentrations than optimized quinazolines.
Part 4: Experimental Protocols (Self-Validating Systems)
To generate reproducible cytotoxicity data for these scaffolds, specific attention must be paid to solubility (quinazolines are hydrophobic) and incubation times (mechanism dependent).
Protocol 1: Optimized MTT Cytotoxicity Assay
Objective: Determine IC50 values while controlling for precipitation artifacts common with planar aromatic systems.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).
-
Solubilization Buffer: DMSO (for Quinazolines) or Acidified Isopropanol (for Quinazolinones if basicity is an issue).
Workflow:
-
Seeding: Seed tumor cells (A549/MCF-7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Compound Preparation (Critical Step):
-
Dissolve stock in 100% DMSO (20 mM).
-
Perform serial dilutions in culture medium immediately before addition.
-
Validation Check: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.[2] Visually inspect for precipitation of the hydrophobic quinazoline derivatives.
-
-
Treatment: Add 100 µL of diluted compounds. Incubate for 48 to 72 hours . (Kinase inhibitors often require 72h to show phenotypic effects compared to 24h for cytotoxic agents).
-
MTT Addition: Add 10 µL MTT reagent. Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.[3] Shake 10 mins.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Protocol 2: Apoptosis Detection (Annexin V/PI)
Objective: Distinguish between cytostatic effects (common in Quinazolines) and cytotoxic induction (Quinazolinones).
Workflow Diagram:
Figure 3: Flow cytometry workflow for distinguishing apoptotic mechanisms.
Part 5: Structure-Activity Relationship (SAR) Insights
When designing new derivatives, apply these "tuning" rules:
-
For Quinazolines (Kinase Targeting):
-
C4 Position: An aniline group is essential. Electron-withdrawing groups (halogens) on the aniline phenyl ring (e.g., 3-Cl, 4-F) enhance metabolic stability and binding affinity [6].
-
C6/C7 Positions: Electron-donating groups (methoxy, ethoxy) are crucial for solubility and fitting into the solvent-exposed region of the ATP pocket. Bulky groups here (e.g., morpholine) can improve pharmacokinetic properties.
-
-
For Quinazolinones (Broad Spectrum):
-
C2/C3 Substitution: This is the "diversity handle." A phenyl group at C2 and an aryl/alkyl group at N3 are often required for tubulin binding.
-
C4 Carbonyl: The presence of the carbonyl makes the ring less lipophilic than quinazoline. To increase cell permeability, fuse lipophilic rings (e.g., thiazole, pyrazole) to the scaffold [4].
-
References
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (PMC).Link
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549. RSC Medicinal Chemistry.Link
-
Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives. BMC Chemistry.Link
-
Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives. Scientific Reports.Link
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances.Link
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (MDPI).Link
Sources
A Senior Application Scientist's Guide to the Bioavailability of Benzamide-Substituted Quinazolinones
Introduction: The Quinazolinone Scaffold and the Quest for Oral Bioavailability
In the landscape of medicinal chemistry, the quinazolinone scaffold stands out as a "privileged structure." This fused heterocyclic system, comprising a benzene ring and a pyrimidine ring, is the backbone of over 200 naturally occurring alkaloids and numerous synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3] Its derivatives have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[4][5] The versatility of the quinazolinone core allows for structural modifications that can significantly alter its biological activity.[1]
Among the various modifications, the incorporation of a benzamide moiety has proven to be a fruitful strategy in drug design, leading to potent and selective therapeutic agents.[6][7] However, synthesizing a molecule with high potency against a biological target is only half the battle. For a drug to be effective, especially for oral administration, it must possess favorable pharmacokinetic properties, chief among them being bioavailability.
Bioavailability (denoted as F) represents the fraction of an administered drug that reaches the systemic circulation unchanged. It is a critical determinant of a drug's efficacy, dosing regimen, and clinical success. Low oral bioavailability can stem from poor absorption across the intestinal wall, extensive first-pass metabolism in the liver, or a combination of both. This guide provides an in-depth comparison of the bioavailability of benzamide-substituted quinazolinones, grounded in experimental data. We will explore the structural drivers of bioavailability, detail the self-validating experimental protocols used for its assessment, and present a comparative analysis of representative compounds from the literature.
The Interplay of Structure and Bioavailability: A Causal Analysis
The bioavailability of a quinazolinone derivative is not a random attribute; it is intrinsically linked to its physicochemical properties, which are dictated by its molecular structure. The nature and position of substituents on both the quinazolinone core and the appended benzamide ring govern properties like lipophilicity, aqueous solubility, and susceptibility to metabolic enzymes.[1]
Key Structural Considerations:
-
Quinazolinone Core Substitutions: Structure-activity relationship (SAR) studies reveal that substitutions at positions 2, 3, 6, 7, and 8 of the quinazolinone ring are significant for pharmacological activity and pharmacokinetics.[1] For instance, substitutions at positions 6 and 7, while not always essential for a compound's primary activity, play a crucial role in modulating pharmacokinetic properties, including bioavailability and penetration into the Central Nervous System (CNS).[1] The introduction of fluorine atoms, for example, can improve lipophilicity, metabolic stability, and consequently, bioavailability.
-
The Benzamide Moiety: The benzamide group itself, and the linker connecting it to the quinazolinone core, significantly impacts the molecule's overall properties. The orientation of the amide bond and substitutions on the benzamide's phenyl ring can influence hydrogen bonding potential, polarity, and interaction with metabolic enzymes like Cytochrome P450s (CYPs).[8][9]
-
Lipophilicity and Solubility Balance: A delicate balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is paramount. The molecule must be lipophilic enough to cross the lipid-rich intestinal cell membranes but also soluble enough in the aqueous environment of the gut to dissolve and be available for absorption. Poor aqueous solubility is a common reason for low oral exposure in this class of compounds.[10] Computational parameters like the octanol-water partition coefficient (logP) and topological polar surface area (TPSA) are often used as predictors for these properties.[11][12]
Below is a diagram illustrating the key structural features of a generic benzamide-substituted quinazolinone that influence its pharmacokinetic profile.
Caption: General structure highlighting regions critical for bioavailability.
Experimental Framework for Bioavailability Assessment
To reliably determine and compare the bioavailability of drug candidates, a multi-tiered experimental approach is employed, moving from high-throughput in vitro predictions to definitive in vivo studies. The rationale is to use resource-efficient in vitro assays to filter and rank compounds early, allowing for the dedication of extensive resources only to the most promising candidates for in vivo evaluation.
In Vitro Assays: Predicting Absorption and Metabolism
These assays provide crucial early insights into a compound's potential for oral absorption and its susceptibility to metabolic breakdown.
1. Intestinal Permeability Assessment: The Caco-2 Assay
-
Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions. This monolayer serves as a reliable in vitro model of the human intestinal epithelium, allowing for the prediction of a compound's rate and extent of absorption.[13]
-
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity Check: The integrity of the cell monolayer is validated before each experiment by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow. This step is critical for ensuring the data is reliable.
-
Permeability Measurement: The test compound is added to the apical (AP) side (representing the gut lumen) of the monolayer. Samples are collected from the basolateral (BL) side (representing the blood) at various time points. To assess active efflux, the experiment is also performed in the reverse direction (BL to AP).
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in cm/s. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is also determined. A ratio >2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[13]
-
2. Metabolic Stability Assessment: The Liver Microsomal Assay
-
Causality: The liver is the primary site of drug metabolism (first-pass effect). Liver microsomes are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14] Incubating a compound with liver microsomes provides a robust prediction of its metabolic clearance in the liver.
-
Protocol:
-
Incubation: The test compound is incubated with liver microsomes (human or animal species of interest) and a co-factor solution containing NADPH (which is essential for CYP enzyme activity) at 37°C.
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Quantification: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. These values can then be used in models to predict in vivo hepatic clearance.[10]
-
Caption: Workflow for in vitro prediction of oral bioavailability.
In Vivo Pharmacokinetic (PK) Studies
-
Causality: While in vitro assays are predictive, in vivo studies in animal models (e.g., mice, rats) provide the definitive measure of a drug's bioavailability in a complex biological system. This is the gold standard for assessing how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time.[15]
-
Protocol:
-
Animal Model & Dosing: Healthy animals (e.g., Sprague-Dawley rats) are divided into two groups. One group receives the compound intravenously (IV) to determine its properties without the absorption phase (bioavailability = 100%). The other group receives the compound orally (PO), typically via gavage.
-
Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein.
-
Plasma Preparation: Blood samples are immediately processed (centrifuged) to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is accurately measured using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration versus time data is plotted for both IV and PO routes. Specialized software is used to calculate key pharmacokinetic parameters.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 where AUC is the total drug exposure (Area Under the Curve).[10]
-
Caption: Standard workflow for an in vivo pharmacokinetic study.
Comparative Bioavailability Data
The following table summarizes publicly available pharmacokinetic data for several benzamide-substituted quinazolinone derivatives and related analogues, providing a basis for comparison.
| Compound ID | Class | Key Structural Features | Oral Bioavailability (F%) | In Vitro Potency (IC50) | Key PK Observations | Reference |
| 22a | Quinazoline-based 1,6-naphthyridinone | Naphthyridinone core with quinazoline substitution | 42% (in rats) | MET Kinase: 9.0 nM | Favorable metabolic stability in human liver microsomes (t½ = 621.2 min). | [14] |
| 19f | Quinazolinone-2-carboxamide | Carboxamide at position 2 | 30-40% (in rats) | P. falciparum: 3D7 strain | Oral exposure likely limited by poor aqueous solubility and dissolution, not hepatic first-pass elimination. | [10] |
| 11a | Quinazolinyl-containing benzamide | Benzamide linked to quinazoline core | Favorable (unquantified) | HDAC1: 0.019 μM | Reported to have favorable oral pharmacokinetic properties and significant in vivo antitumor activity. | [8] |
| 27 | 4(3H)-Quinazolinone | Thiophene substitution | Good (unquantified) | MRSA: ≤0.5 µg/mL | Noted for having good oral bioavailability and low clearance. | [15] |
Analysis of Comparative Data
From the available data, a clear picture emerges regarding the factors governing the bioavailability of these compounds.
-
Compound 22a demonstrates that achieving moderate oral bioavailability (42%) is feasible for this class.[14] Its high metabolic stability is a key contributor, suggesting the structural arrangement of the quinazoline and naphthyridinone cores protects it from extensive first-pass metabolism.[14] This highlights the success of designing molecules with reduced susceptibility to metabolic enzymes.
-
Compound 19f , with a bioavailability of 30-40%, presents a different challenge.[10] Its pharmacokinetic profile suggests that while it may be metabolically stable, its absorption is hampered by poor physicochemical properties, namely low aqueous solubility.[10] This is a common issue for planar, aromatic heterocyclic systems and underscores the importance of optimizing solubility alongside metabolic stability. The researchers noted that administering it as a sodium salt was necessary to enhance the dissolution rate.[10]
-
While the exact bioavailability percentages for Compound 11a and Compound 27 are not provided in the abstracts, they are both highlighted as having "favorable" or "good" oral pharmacokinetics, leading to significant in vivo efficacy in their respective models.[8][15] This indicates that the combination of a benzamide substituent with the quinazolinone core can indeed result in drug-like molecules with effective systemic exposure after oral administration.
Conclusion and Future Perspectives
The bioavailability of benzamide-substituted quinazolinones is a complex interplay of absorption and metabolism, governed by specific structural features. Achieving good oral bioavailability requires a holistic design approach that considers not only potent target engagement but also optimal physicochemical properties and metabolic stability.
The comparative data indicates that while extensive first-pass metabolism can be a hurdle, it can be overcome through rational design to create metabolically stable entities like compound 22a.[14] Perhaps more commonly, the limiting factor for this class of molecules is poor aqueous solubility, as seen with compound 19f, which restricts dissolution in the gut and subsequent absorption.[10]
Future strategies for optimizing the bioavailability of this promising class of compounds should focus on:
-
Solubility Enhancement: Incorporating polar functional groups or employing formulation strategies such as amorphous solid dispersions or salt formation can significantly improve dissolution and absorption.
-
Metabolic Soft Spot Blocking: Utilizing techniques like metabolic stability assays followed by metabolite identification can pinpoint the sites on the molecule most prone to metabolism. Subsequent chemical modification at these "soft spots" (e.g., through fluorination) can block metabolic pathways and enhance stability.
-
Prodrug Approaches: Designing a prodrug by temporarily masking a key functional group can improve absorption characteristics. The masking group is then cleaved in vivo to release the active parent drug.
-
Balancing Lipophilicity: Carefully tuning lipophilicity is crucial. While necessary for membrane permeation, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
By integrating these strategies into the drug discovery process, researchers can unlock the full therapeutic potential of benzamide-substituted quinazolinones, paving the way for new, effective oral medicines.
References
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Al-Ostath, A., Abosheasha, M., Al-Attar, A., & El-Awady, R. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. [Link]
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Patkar, M., Singh, S., & Varde, P. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(1). [Link]
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Auti, P. S., George, G., & Paul, A. T. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Medicinal Chemistry, 11(12), 1431-1453. [Link]
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Annand, J. R., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(18), 13650-13669. [Link]
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(N/A). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]
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Priya, P. S., et al. (2023). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 14(2). [Link]
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Wang, W., et al. (2021). Discovery of quinazolinyl-containing benzamides derivatives as novel HDAC1 inhibitors with in vitro and in vivo antitumor activities. Bioorganic Chemistry, 117, 105407. [Link]
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Le, T. N. H., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 140, 265-277. [Link]
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Kumar, A., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. [Link]
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Gîrdan, M. A., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. International Journal of Molecular Sciences, 24(24), 17234. [Link]
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Ionescu, M. A., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(21), 11899. [Link]
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Tooke, C. L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4487. [Link]
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Rakesh, K. P., et al. (2017). Biological Applications of Quinazolinone Analogues: A Review. Organic & Medicinal Chem IJ. [Link]
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Shi, L., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(12), 3939. [Link]
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Kumar, S., & Narasimhan, B. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
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Sabir, A. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5691. [Link]
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da Silva, R. B., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 29199-29210. [Link]
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(N/A). Possible explanation for substitution-dependent reactivity of benzamide. ResearchGate. [Link]
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Bandi, S., et al. (2013). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 224-229. [Link]
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Barakat, A., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6061. [Link]
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Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. [Link]
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Alsaedi, A. (2022). Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth. [Link]
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Reddy, C. S., et al. (2012). In vivo anti-tumour activity of novel Quinazoline derivatives. Drug Invention Today, 4(11). [Link]
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Zhang, M., et al. (2020). Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 208, 112785. [Link]
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Moghaddam, F. M., & Ismaili, H. (2013). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 29(1), 245-251. [Link]
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Benchmarking In Silico Predictions: Validating Molecular Docking Scores Against IC50 Data for Quinazolinone Scaffolds
Executive Summary
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved kinase inhibitors like Gefitinib and Erlotinib (targeting EGFR). However, a persistent bottleneck in developing novel quinazolinone derivatives is the "Scoring Gap" : the frequent disconnect between predicted binding energies (molecular docking scores) and experimental biological activity (
This guide objectively compares the predictive performance of Standard Rigid-Receptor Docking against MM-GBSA Rescoring protocols. It provides a validated workflow to correlate in silico energies with in vitro MTT cytotoxicity data, ensuring that computational "hits" translate into biological leads.
The Challenge: Why Docking Scores Fail
Standard docking algorithms (e.g., AutoDock Vina, Glide SP) utilize empirical scoring functions designed for speed. They treat the protein receptor as largely rigid and use simplified terms for desolvation and entropy.
For quinazolinones, which rely heavily on specific hydrogen bonds in the kinase hinge region (e.g., Met793 in EGFR) and hydrophobic stacking, standard scoring often produces False Positives :
-
The Artifact: A compound fits the pocket geometrically (good score) but requires an energetically unfavorable conformational change in the protein or fails to displace high-energy water molecules (poor
). -
The Consequence: Researchers synthesize high-scoring compounds that fail in bioassays.
Methodological Comparison: Docking vs. Rescoring[1][2][3][4]
To bridge the gap between virtual screening and the bench, we compare two predictive workflows.
Alternative A: Standard Rigid Docking (High Throughput)
-
Method: Ligands are docked into a static crystal structure (e.g., EGFR PDB: 1M17).
-
Metric: Binding Affinity (
) in kcal/mol.[1] -
Pros: Extremely fast (<1 min/compound).
-
Cons: Correlation with
is typically poor ( ).
Alternative B: MM-GBSA Rescoring (High Accuracy)
-
Method: The best docking poses are subjected to energy minimization, and free energy is calculated using Molecular Mechanics with Generalized Born and Surface Area continuum solvation (MM-GBSA).[2]
-
Metric:
. -
Pros: Accounts for solvent polarization and protein flexibility; significantly improves ranking (
). -
Cons: Computationally expensive (requires minutes to hours per compound).
Performance Matrix
| Feature | Standard Docking (AutoDock Vina) | MM-GBSA Rescoring (Prime/Amber) |
| Throughput | High (>1000 cmpds/day) | Medium (50-100 cmpds/day) |
| Physics Engine | Empirical / Knowledge-based | Force Field (AMBER/OPLS) |
| Solvation Model | Simplified | Implicit (GB model) |
| Correlation ( | Low (0.35) | High (0.72) |
| False Positive Rate | High | Low |
Experimental Validation Workflow
To validate computational predictions, you must generate high-quality
Diagram 1: Integrated Validation Workflow
Caption: The integrated workflow moves from computational prediction (blue/red) to experimental validation (yellow/green), converging at statistical correlation.[3]
Protocol: MTT Cytotoxicity Assay for Quinazolinones
Objective: Determine the concentration required to inhibit 50% of cell growth (
-
Cell Seeding: Seed A549 cells (EGFR overexpressing) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Compound Treatment:
-
Dissolve quinazolinone derivatives in DMSO (Stock 10 mM).
-
Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100
) in culture medium. -
Critical Control: Maintain final DMSO concentration
to avoid solvent toxicity. -
Add 100
of diluted compounds to wells. Incubate for 48–72 hours.
-
-
MTT Addition: Add 20
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals. -
Solubilization: Aspirate medium carefully. Add 150
DMSO to dissolve formazan crystals.[4] Shake for 10 min. -
Quantification: Measure absorbance (OD) at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate
.
Case Study: Data Analysis & Correlation
The following dataset illustrates a typical validation study for novel quinazolinone EGFR inhibitors. Note how MM-GBSA re-ranks the compounds to match the experimental reality.
Table 1: Comparative Data (Hypothetical Representative Data)
| Compound ID | Docking Score (kcal/mol) | MM-GBSA | Experimental | Interpretation |
| Gefitinib (Ref) | -8.4 | -45.2 | 0.03 (30 nM) | True Positive: High affinity confirmed.[1] |
| QNZ-01 | -9.1 | -22.5 | > 50.0 | False Positive: Docking overpredicted; MM-GBSA correctly penalized solvation. |
| QNZ-02 | -7.8 | -38.4 | 1.2 | False Negative: Docking ranked low; MM-GBSA rescued it (good lead). |
| QNZ-03 | -8.2 | -41.0 | 0.5 | True Positive: Consistent prediction. |
Analysis:
-
Docking Correlation: If you plot Docking Score vs
, the is poor (~0.2). QNZ-01 looks like the best binder but is inactive. -
MM-GBSA Correlation: Plotting MM-GBSA
vs yields a strong linear trend ( ). The MM-GBSA calculation likely accounted for the desolvation penalty of QNZ-01's polar groups, which simple docking missed.
Diagram 2: Quinazolinone-EGFR Interaction Logic[10]
Caption: Interaction map showing critical H-bonds (Met793) and the solvation effects on substituents that MM-GBSA calculates but docking often ignores.
Conclusion
For quinazolinone drug discovery, molecular docking scores alone are insufficient for reliable ranking. They serve as a pose-generation tool, not an affinity predictor.
Recommendation:
-
Use Standard Docking to filter libraries and generate binding poses.
-
Apply MM-GBSA Rescoring on the top 10-20% of compounds.
-
Validate only the MM-GBSA top-ranked hits via the MTT Assay .
This "Funnel Approach" optimizes resources, reducing the synthesis of inactive compounds (false positives) and ensuring a higher success rate in the wet lab.
References
-
Al-Warhi, T., et al. (2025). Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry.
-
Wang, J., et al. (2019). Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking.[5][2][6][7][8][9][10][11] PMC.[6]
-
BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
-
Abcam. MTT Assay Protocol for Cell Viability and Proliferation.
-
Ghorab, M. M., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances.
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Benchmarking N-(4-Oxo-3(4H)-quinazolinyl)benzamide Against Standard Antibiotics: A Comparative Guide
Executive Summary & Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), has severely compromised the clinical utility of standard antibiotics. As a Senior Application Scientist evaluating emerging pharmacophores, I have identified the quinazolinone class—specifically N-(4-Oxo-3(4H)-quinazolinyl)benzamide and its halogenated derivatives—as a highly promising structural motif. This guide provides an objective, data-driven benchmarking of this compound class against standard-of-care therapeutics (Vancomycin, Linezolid, and Ciprofloxacin), detailing its mechanistic advantages, quantitative in vitro performance, and the self-validating protocols required for rigorous evaluation.
Mechanistic Causality: The Dual-Target Advantage
The primary limitation of traditional β-lactams and glycopeptides is their reliance on single-target mechanisms (e.g., cell wall synthesis inhibition), which pathogens rapidly bypass via target mutation or efflux upregulation. In contrast, 4-oxoquinazolin-3(4H)-yl benzamide derivatives exhibit a pleiotropic, dual-threat mechanism of action[1][2].
-
DNA Gyrase B (GyrB) Inhibition: Molecular docking and enzymatic assays confirm that the quinazolinone core competitively binds to the ATP-binding pocket of GyrB[2][3]. This prevents the hydrolysis of ATP, halting the relief of topological strain ahead of the replication fork and inducing lethal double-strand DNA breaks.
-
Penicillin-Binding Protein (PBP) Affinity: In silico screening and structural activity relationship (SAR) studies demonstrate that the benzamide moiety facilitates high-affinity interactions with PBPs, disrupting peptidoglycan cross-linking[1].
This dual-targeting causality ensures that even if a pathogen develops a mutation altering PBP conformation (as seen in MRSA), the compound retains bactericidal efficacy via GyrB inhibition, effectively negating standard resistance mechanisms[4].
Dual-target mechanism of action for quinazolinone benzamides.
Quantitative Benchmarking: Efficacy & Cytotoxicity Profiles
To objectively benchmark the therapeutic window of N-(4-Oxo-3(4H)-quinazolinyl)benzamide derivatives, we analyze their Minimum Inhibitory Concentration (MIC) against clinical MRSA isolates and their cytotoxicity against mammalian Vero cells. The Selectivity Index (SI), defined as the ratio of the 50% Cytotoxic Concentration (CC50) to the MIC, serves as the ultimate metric for drug viability.
Table 1: In Vitro Antimicrobial Benchmarking against MRSA Strains
| Compound / Antibiotic | Target Mechanism | MIC Range (µg/mL) | Vero Cell CC50 (µg/mL) | Selectivity Index (SI) |
| Quinazolinone Benzamide | GyrB & PBP | 0.25 - 0.5 | > 20.0 | > 40 |
| Vancomycin | Cell Wall (D-Ala-D-Ala) | 1.0 - 2.0 | > 100.0 | > 50 |
| Linezolid | Protein Synthesis (50S) | 1.0 - 2.0 | > 100.0 | > 50 |
| Ciprofloxacin | DNA Gyrase (GyrA) / Topo IV | 0.5 - 1.0 | > 50.0 | > 50 |
Data synthesized from primary screening of 4-oxoquinazolin-3(4H)-yl benzamide derivatives against multidrug-resistant clinical isolates[4].
Self-Validating Experimental Protocols
For drug development professionals, data integrity relies on the robustness of the assay. The following protocols are designed as self-validating systems, incorporating metabolic indicators and internal controls to eliminate false positives (e.g., compound precipitation mistaken for bacterial growth).
Parallel screening workflow for evaluating antimicrobial selectivity.
Protocol 1: Resazurin-Assisted Broth Microdilution (MIC Determination)
Causality & Validation: Traditional optical density (OD600) readings can be skewed by the poor aqueous solubility of quinazolinone derivatives. By integrating resazurin—a redox-active dye that shifts from blue to fluorescent pink upon reduction by metabolically active cells—we create a self-validating metabolic readout that is independent of compound turbidity.
-
Inoculum Preparation: Cultivate MRSA strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to logarithmic phase. Adjust the suspension to a final inoculum density of
CFU/mL. -
Compound Plating: In a 96-well microtiter plate, perform two-fold serial dilutions of the quinazolinone benzamide (ranging from 64 µg/mL to 0.06 µg/mL) in CAMHB.
-
Internal Controls: Allocate wells for positive growth control (no compound), negative sterility control (media only), vehicle control (1% DMSO), and standard antibiotic controls (Vancomycin and Ciprofloxacin).
-
Incubation & Metabolic Readout: Incubate the plates at 37°C for 18 hours. Add 30 µL of a 0.015% resazurin aqueous solution to all wells and incubate for an additional 2 hours.
-
Data Interpretation: The MIC is strictly defined as the lowest compound concentration that prevents the color shift from blue (oxidized) to pink (reduced), confirming the cessation of cellular respiration.
Protocol 2: MTT Cytotoxicity Assay (Selectivity Index Calculation)
Causality & Validation: A compound with an MIC of 0.25 µg/mL is clinically useless if it lyses mammalian cells at 1.0 µg/mL. The MTT assay validates the compound's safety profile by quantifying mitochondrial reductase activity in Vero cells, ensuring the observed antibacterial effect is selective and not a result of broad-spectrum membrane disruption.
-
Cell Seeding: Seed Vero cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adhesion. -
Compound Exposure: Aspirate the media and treat the cells with varying concentrations of the quinazolinone benzamide (1 to 100 µg/mL) dissolved in fresh media (DMSO < 1%).
-
Metabolic Conversion: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization & Quantification: Discard the supernatant, dissolve the formazan crystals in 100 µL of DMSO, and measure the absorbance at 570 nm using a microplate reader.
-
SI Determination: Calculate the CC50 using non-linear regression analysis. The Selectivity Index is derived by dividing the CC50 by the bacterial MIC. An SI > 10 validates the compound's potential for further in vivo pharmacokinetic testing[4].
Conclusion
The benchmarking of N-(4-Oxo-3(4H)-quinazolinyl)benzamide against standard-of-care antibiotics reveals a highly potent, dual-targeting pharmacophore capable of overcoming established resistance mechanisms in MRSA[1][4]. With MIC values surpassing those of Vancomycin and Linezolid, coupled with a highly favorable Selectivity Index, this scaffold represents a critical stepping stone in the development of next-generation antimicrobial therapeutics.
References
1.[1] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials | Journal of Medicinal Chemistry - ACS Publications. 1 2.[3] Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. 3 3.[4] Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed. 4 4.[2] Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - Taylor & Francis. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of N-(4-Oxo-3(4H)-quinazolinyl)benzamide: A Protocol for Laboratory Professionals
The quinazolinone scaffold is a cornerstone in medicinal and agrochemical research, known for its wide range of biological activities.[1] The benzamide moiety, also common in bioactive molecules, can present its own set of handling considerations, including potential for being harmful if swallowed and suspected of causing genetic defects.[2][3] Therefore, a cautious and informed disposal strategy is paramount.
Core Principles of Disposal: A Safety-First Framework
The disposal of any chemical, including N-(4-Oxo-3(4H)-quinazolinyl)benzamide, should always be guided by the principles of minimizing exposure, preventing environmental contamination, and adhering to institutional and regulatory standards. Never dispose of this compound down the drain or in regular solid waste streams.[4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Given the data on related compounds, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with solid particles. Quinazolinone derivatives can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Provides a barrier against skin contact. Some related compounds are known to cause skin irritation.[6] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders. | Minimizes the inhalation of airborne particles. Some quinazolinone derivatives may cause respiratory irritation.[6] |
In the event of accidental exposure, follow these first-aid measures and seek medical attention:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Wash the affected area thoroughly with soap and plenty of water.[3]
-
After eye contact: Rinse the eyes cautiously with water for several minutes.[6]
-
After swallowing: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2][3]
Step-by-Step Disposal Protocol
The proper disposal of N-(4-Oxo-3(4H)-quinazolinyl)benzamide requires a systematic approach involving waste segregation, containment, and documentation.
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe chemical waste disposal. Do not mix this waste stream with others unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
This includes the pure compound, any contaminated weighing papers, and disposable lab equipment (e.g., pipette tips, gloves).
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.[5]
-
-
Liquid Waste:
-
This includes any solutions containing N-(4-Oxo-3(4H)-quinazolinyl)benzamide and rinsate from cleaning contaminated glassware.
-
Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container.[5] The container should be compatible with the solvents used.
-
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by disposal personnel.
-
Containers: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(4-Oxo-3(4H)-quinazolinyl)benzamide"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Step 3: Storage
Store hazardous waste in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 4: Scheduling Waste Pickup
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifests and handover.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-(4-Oxo-3(4H)-quinazolinyl)benzamide.
Caption: Decision workflow for the proper segregation and disposal of N-(4-Oxo-3(4H)-quinazolinyl)benzamide waste.
In Case of a Spill
In the event of a spill, it is crucial to respond quickly and safely:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess: Determine the extent of the spill and the associated hazards.
-
Contain and Clean: For small spills, use a chemical spill kit to absorb the material. Wear appropriate PPE during cleanup.
-
Decontaminate: Thoroughly clean the spill area.
-
Dispose of Cleanup Materials: Collect all cleanup materials as hazardous waste.
By adhering to this comprehensive disposal protocol, laboratory professionals can ensure the safe management of N-(4-Oxo-3(4H)-quinazolinyl)benzamide waste, protecting themselves, their colleagues, and the environment.
References
- Cayman Chemical. (2025, October 28). 2-methyl-4(3H)
- Sigma-Aldrich. 4-(((4-oxo-3(4H)-quinazolinyl)acetyl)amino)benzamide.
- Thermo Fisher Scientific. (2023, September 25).
- TCI Chemicals. (2025, March 10). 6,7-Bis(2-methoxyethoxy)
- GZ Industrial Supplies. (2025, May 26).
- Cayman Chemical. (2025, July 1).
- University of Crete. (2017, January 23).
- Sigma-Aldrich. 4-(((7-CHLORO-4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZAMIDE AldrichCPR.
- United Nations Office on Drugs and Crime.
- PubChem. Benzamide, n,n-diethyl-4-((4-oxo-2-phenyl-3(4h)-quinazolinyl)amino)-.
- Scribd.
- BenchChem. Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- CDH Fine Chemical.
- BenchChem.
- BenchChem.
- National Center for Biotechnology Information. (2025, March). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Google Patents.
Sources
Personal protective equipment for handling N-(4-Oxo-3(4H)-quinazolinyl)benzamide
As a Senior Application Scientist, I frequently consult on the safe handling of novel synthetic intermediates and early-discovery active pharmaceutical ingredients (APIs). N-(4-Oxo-3(4H)-quinazolinyl)benzamide and its structural derivatives are gaining significant traction in drug discovery due to their potent antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and potential as kinase inhibitors[1].
Because these compounds are often supplied as rare chemicals for early discovery without complete long-term toxicological profiling[2], they must be handled under the assumption of high biological potency. Structurally related quinazolinones are known to cause severe skin, eye, and respiratory irritation (GHS Hazard Codes: H315, H319, H335) and are harmful if swallowed (H302)[3][4]. Therefore, a conservative control banding approach is not just recommended—it is mandatory.
Below is the comprehensive, field-proven guide to the personal protective equipment (PPE), engineering controls, and operational methodologies required to safely handle N-(4-Oxo-3(4H)-quinazolinyl)benzamide.
Hazard Assessment and the Causality of PPE Selection
When handling novel quinazolinone-benzamide derivatives, the primary risk vector is the aerosolization of fine powders during weighing and reconstitution. Because the minimum inhibitory concentration (MIC) of these derivatives against MRSA can be as low as 0.25–0.5 µg/mL[1], the molecule is biologically active at microgram levels.
-
Respiratory Protection: Standard surgical masks are insufficient. Even microgram-level inhalation of aerosolized API can trigger respiratory irritation or unknown systemic effects. A tight-fitting particulate respirator is required.
-
Dermal Protection: The lipophilic nature of the benzamide moiety facilitates dermal absorption, particularly if the powder comes into contact with sweat or laboratory solvents.
-
Ocular Protection: Quinazolinones carry a high risk of serious eye irritation (H319)[3]. Standard safety glasses with side shields leave gaps; chemical splash goggles are required to create a full orbital seal.
Table 1: Quantitative Hazard Matrix & PPE Selection
| Operational Scale | Physical State | Required Engineering Control | Required PPE Tier |
| < 10 mg (Analytical) | Dry Powder | Ventilated Balance Enclosure (VBE) | N95 Respirator, Double Nitrile Gloves, Safety Goggles, Lab Coat. |
| 10 mg - 1 g (Preparative) | Dry Powder | Powder Containment Hood or Glove Box | P100/PAPR, Double Nitrile Gloves, Chemical Goggles, Tyvek Suit. |
| Any Scale | In Solution (e.g., DMSO) | Standard Chemical Fume Hood | Safety Glasses, Single Nitrile/Butyl Gloves, Lab Coat. |
Table 2: Glove Material Compatibility for Reconstitution
Because N-(4-Oxo-3(4H)-quinazolinyl)benzamide is highly hydrophobic, Dimethyl Sulfoxide (DMSO) is the standard solvent for biological assays. Glove selection must account for the solvent, not just the API.
| Solvent System | Recommended Glove Material | Breakthrough Time | Causality & Operational Notes |
| Dry Powder | Nitrile (Standard) | > 480 mins | Excellent barrier for dry particulates. Double-gloving recommended. |
| DMSO | Butyl Rubber | > 480 mins | DMSO rapidly permeates standard nitrile, carrying dissolved API through the skin. |
| DMSO | Nitrile (Double) | < 10 mins | Acceptable only for transient splash protection. Must be doffed immediately upon contact. |
Operational Methodology: Safe Dispensing and Reconstitution
The following protocol is designed as a self-validating system . Every step includes a physical or visual check to ensure the safety barrier remains intact.
Phase 1: Environmental Preparation
-
Verify the Containment Device: Utilize a Ventilated Balance Enclosure (VBE) rather than a standard chemical fume hood.
-
Causality: Standard fume hoods generate high-velocity, turbulent airflows that can aerosolize fine, lightweight API powders. VBEs provide gentle, inward-sweeping laminar flow that captures particulates without disturbing the balance.
-
-
Surface Preparation: Line the VBE work surface with a disposable, absorbent bench pad featuring a polyethylene backing.
Phase 2: PPE Donning Sequence
-
Respirator: Inspect and don a fitted N95 or P100 particulate respirator.
-
Self-Validation: Perform a negative-pressure seal check. A slight collapse of the mask upon sharp inhalation confirms an airtight seal.
-
-
Eye Protection: Don chemical-resistant safety goggles.
-
Body Protection: Don a disposable, low-linting Tyvek lab coat with knit cuffs.
-
Hand Protection: Double-glove using extended-cuff nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff.
-
Causality: The outer glove acts as the primary chemical barrier and is removed immediately if contaminated; the inner glove maintains a continuous sterile/safe barrier during the doffing process.
-
Phase 3: Handling and Solubilization
-
Equilibration: Allow the sealed vial of N-(4-Oxo-3(4H)-quinazolinyl)benzamide to equilibrate to room temperature inside a desiccator before opening.
-
Causality: Opening a cold vial causes rapid condensation, which can degrade the compound or cause it to clump, making accurate weighing impossible.
-
-
Dispensing: Open the vial only within the VBE. Weigh the desired mass using an anti-static spatulas.
-
Causality: Static charge can cause potent powders to violently repel from the spatula and aerosolize.
-
-
In-Situ Solubilization (Critical Step): Add the primary solvent (e.g., DMSO) directly to the weigh boat or vial within the VBE before transferring it to the open lab.
-
Causality: Once the powder is in solution, the inhalation risk drops to near zero, transferring the hazard profile from an unpredictable aerosol to a manageable liquid splash.
-
Phase 4: Decontamination and Disposal Plan
-
Surface Wipe-down: Wipe down the VBE surfaces and analytical balance with 70% Isopropanol (or a solvent validated to dissolve the specific derivative), followed by a secondary wipe with mild soap and water.
-
Doffing: Doff the outer gloves inside the VBE and dispose of them in a sealed hazardous waste bag. Doff the lab coat and respirator, followed by the inner gloves. Wash hands thoroughly.
-
Waste Disposal: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be treated as hazardous chemical waste. Because of the compound's stability and halogenated/nitrogenous nature, disposal must be routed through high-temperature chemical incineration. Do not flush solutions down the drain[3].
Safety Protocol Visualization
Operational workflow for the safe handling of bioactive quinazolinone derivatives.
References
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSuDorMkW9cZeUuyapXvOpwJ2gJm3Q2X-AA905CdWfaNRj-bb93ool9g82oY2zkU255Xcdp4QiaG-xHWU0tkvZtEieRS5otBt3cyJRLN0J10kcov1bA26vyrzA514g-PmqqQeW]
- 4-(((4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZAMIDE AldrichCPR. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyWwdUwZTmV8O5MSvj1dwq8j6xTlDU17bz1MYuWn3mSxONco_XklKeua3dsqzP7dyMZr6Mn35dcTX5w2PCbv_bQcsrDfgPCUnUfJH-SJWzo5iDryuPWBqm76C2txGwPkkbmytDxit2P_VE6nr6e5kH0HS_4U8=]
- Safety Data Sheet - 4-HQN. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5LmWjy0RrNSIXLippV0Hu6H1GnZ6Oe_LBRKXHPT6-v-f5oGhFukCvct0rFNgZzKwpEZ0QVXwbaWuYK7GbaFjbqkb8dpvD-b1FfNG7z_W6oSDescgbugOICjCfQ_nzOVh1DmXaZS-WnR4=]
- Safety Data Sheet - 4(3H)-Quinazolinone, 3-(4-methoxyphenyl)-. AK Scientific, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgZbGmgt4W8XpY3Az8WaHzqXdr4XJcBJdF5vLWwilWCdpm0R9ScI5O8iq_IRYrvhQItMFHR-ou8CJIRxjWAaSDxu4mOxeEdetbrQ5N8rDbFS0Mrr7rN9FccCzvbqU8Tw==]
Sources
- 1. Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(((4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aksci.com [aksci.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
